4-methylpentanoyl-CoA
描述
属性
分子式 |
C27H46N7O17P3S |
|---|---|
分子量 |
865.7 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methylpentanethioate |
InChI |
InChI=1S/C27H46N7O17P3S/c1-15(2)5-6-18(36)55-10-9-29-17(35)7-8-30-25(39)22(38)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-21(50-52(40,41)42)20(37)26(49-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,37-38H,5-12H2,1-4H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1 |
InChI 键 |
GESPQCUXDWNNGU-HDRQGHTBSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methylpentanoyl-CoA: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpentanoyl-coenzyme A, also known as isocaproyl-CoA, is a key intermediate in the metabolism of the branched-chain amino acid L-leucine. This technical guide provides a comprehensive overview of the structure, and physicochemical properties of 4-methylpentanoyl-CoA. It delves into its primary known biological role in the L-leucine fermentation pathway of Clostridium difficile, a significant human pathogen. Detailed experimental protocols for the synthesis and enzymatic assays related to this molecule are provided to facilitate further research. Furthermore, this document includes diagrams of the relevant metabolic pathway and experimental workflows to visually represent the complex processes involving this compound.
Introduction
This compound is an acyl-CoA thioester that plays a crucial role in the metabolic pathways of certain anaerobic bacteria. Its structure consists of a 4-methylpentanoic acid (isocaproic acid) moiety linked to coenzyme A via a thioester bond. This high-energy bond makes it a reactive molecule, readily participating in enzymatic reactions. The primary focus of research on this compound has been its involvement in the fermentation of L-leucine by Clostridium difficile, where it serves as a key intermediate in a unique energy-conserving pathway. Understanding the structure, properties, and metabolic fate of this compound is essential for elucidating the metabolic intricacies of organisms that utilize this compound and for developing potential therapeutic interventions targeting these pathways.
Structure and Properties of this compound
The chemical structure of this compound is characterized by the presence of a branched-chain acyl group attached to the sulfhydryl group of coenzyme A.
Chemical Structure
-
IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methylpentanethioate[1]
-
Molecular Formula: C₂₇H₄₆N₇O₁₇P₃S[1]
-
Canonical SMILES: CC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are primarily based on computational models due to a lack of extensive experimental characterization in the literature.
| Property | Value | Source |
| Molecular Weight | 865.7 g/mol | PubChem[1] |
| Exact Mass | 865.18837519 Da | PubChem[1] |
| XLogP3-AA (Computed) | -4.2 | PubChem |
| Topological Polar Surface Area (Computed) | 389 Ų | PubChem[1] |
| Formal Charge | -4 | PubChem[1] |
| Complexity (Computed) | 1460 | PubChem[1] |
Biological Significance: The L-Leucine Fermentation Pathway
This compound is a central intermediate in the reductive branch of L-leucine fermentation in the anaerobic bacterium Clostridium difficile. This pathway is a significant source of energy for the organism.
Pathway Overview
In this pathway, L-leucine is converted to this compound through a series of enzymatic reactions. A key enzyme in this process is (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA), which transfers the CoA moiety to (R)-2-hydroxy-4-methylpentanoate.[2][3][4] The resulting (R)-2-hydroxy-4-methylpentanoyl-CoA is then further metabolized.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the characterization of the key enzyme involved in its metabolism, as adapted from Kim et al. (2006).[2][3][4]
Chemical Synthesis of this compound
A common method for the synthesis of acyl-CoA thioesters involves the acylation of coenzyme A with an appropriate acylating agent.
Materials:
-
Coenzyme A (lithium salt)
-
4-Methylpentanoyl chloride (isocaproyl chloride)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate solution
-
Dowex 1X8 (Cl⁻ form)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Nitrogen gas
Procedure:
-
Dissolve Coenzyme A in a minimal amount of cold, saturated sodium bicarbonate solution.
-
Slowly add a solution of 4-methylpentanoyl chloride in anhydrous THF to the Coenzyme A solution with vigorous stirring under a nitrogen atmosphere at 0°C.
-
Continue stirring for 30 minutes at 0°C and then for 1 hour at room temperature.
-
Acidify the reaction mixture to pH 2 with HCl.
-
Extract the aqueous phase with diethyl ether to remove unreacted 4-methylpentanoyl chloride and 4-methylpentanoic acid.
-
Apply the aqueous solution to a column of Dowex 1X8 (Cl⁻ form).
-
Wash the column with water to remove salts.
-
Elute the this compound with a linear gradient of LiCl or by a stepwise elution with increasing concentrations of HCl.
-
Monitor the elution by UV absorbance at 260 nm.
-
Pool the fractions containing this compound, desalt using an appropriate method (e.g., gel filtration or reverse-phase chromatography), and lyophilize to obtain the purified product.
-
Characterize the final product by UV spectroscopy, mass spectrometry, and NMR to confirm its identity and purity.
Expression and Purification of (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)
The HadA enzyme from C. difficile can be heterologously expressed in Escherichia coli and purified for in vitro studies.[2][3][4]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the hadA gene with an affinity tag (e.g., His-tag, Strep-tag)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)
-
Wash buffer (lysis buffer with a slightly higher concentration of imidazole)
-
Elution buffer (lysis buffer with a high concentration of imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
SDS-PAGE reagents
Procedure:
-
Transform the E. coli expression strain with the hadA expression vector.
-
Grow the transformed cells in LB medium with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto the equilibrated affinity chromatography column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the tagged HadA protein with elution buffer.
-
Analyze the fractions by SDS-PAGE to check for purity.
-
Pool the pure fractions and dialyze against the dialysis buffer to remove the eluting agent.
-
Determine the protein concentration and store the purified enzyme at -80°C.
Enzyme Assay for (R)-2-hydroxy-4-methylpentanoate CoA-transferase (HadA)
The activity of HadA can be measured by monitoring the formation of this compound or the consumption of its substrates using high-performance liquid chromatography (HPLC).[2][3][4]
Reaction Mixture:
-
100 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl₂
-
1 mM (R)-2-hydroxy-4-methylpentanoate
-
0.5 mM this compound
-
Purified HadA enzyme
Procedure:
-
Prepare the reaction mixture without the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified HadA enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid.
-
Centrifuge the mixture to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the substrates and products. A C18 column is typically used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate) as the mobile phase.
-
Monitor the elution of CoA esters by their absorbance at 260 nm.
-
Calculate the enzyme activity based on the rate of product formation or substrate consumption.
Conclusion
This compound is a significant metabolite in the L-leucine fermentation pathway of Clostridium difficile. This guide has provided a detailed overview of its structure, physicochemical properties (primarily computed), and its role in this important metabolic context. The provided experimental protocols for its synthesis and the characterization of the key associated enzyme, (R)-2-hydroxy-4-methylpentanoate CoA-transferase, offer a practical foundation for researchers investigating this and related metabolic pathways. Further experimental determination of the physicochemical properties of this compound and a deeper understanding of the regulation of its metabolic pathway will be crucial for advancing our knowledge in this area and may open new avenues for therapeutic development against C. difficile and other pathogens with similar metabolic strategies.
References
- 1. This compound | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of (R)-2-hydroxyisocaproate dehydrogenase and a family III coenzyme A transferase involved in reduction of L-leucine to isocaproate by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
The Metabolic Crossroads of Leucine Catabolism: A Technical Guide to 4-Methylpentanoyl-CoA
For Immediate Release
[City, State] – [Date] – This technical guide provides a comprehensive overview of the metabolic function of 4-methylpentanoyl-CoA, a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and related disorders.
Introduction
This compound, also known as isocaproyl-CoA or isovaleryl-CoA, is a branched-chain fatty acyl-CoA that plays a critical role in amino acid metabolism.[1] It is formed from the oxidative decarboxylation of α-ketoisocaproate, which is derived from the transamination of leucine. The metabolic fate of this compound is primarily its conversion to 3-methylcrotonyl-CoA, a crucial step in the pathway that ultimately yields acetyl-CoA and acetoacetate.[2] Dysregulation of this pathway is associated with several inherited metabolic disorders, making the enzymes involved potential therapeutic targets.
Core Metabolic Function and Pathway
The central function of this compound is as an intermediate in the mitochondrial catabolism of leucine.[2] This pathway is essential for the complete oxidation of this essential amino acid, providing a source of energy and important metabolic precursors.
The Leucine Catabolic Pathway
The breakdown of leucine to this compound involves two initial steps common to all branched-chain amino acids: a reversible transamination followed by an irreversible oxidative decarboxylation.[2][3]
Caption: Initial steps of leucine catabolism.
The subsequent and critical step is the dehydrogenation of this compound to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).[4]
Caption: Dehydrogenation of this compound.
The product, 3-methylcrotonyl-CoA, is then further metabolized through a series of reactions to ultimately produce acetyl-CoA and acetoacetate, which can enter the citric acid cycle or be used for ketone body synthesis.[2]
Quantitative Data
The enzymatic conversion of this compound is a highly efficient process. The kinetic parameters of human isovaleryl-CoA dehydrogenase (IVD) have been determined, providing insight into its catalytic activity.
| Enzyme | Substrate | Km (µM) | kcat/Km (M-1s-1 per monomer) | Organism | Reference |
| Isovaleryl-CoA Dehydrogenase | This compound (Isovaleryl-CoA) | 1.0 | 4.3 x 106 | Human | [4] |
| Isovaleryl-CoA Dehydrogenase | Electron Transfer Flavoprotein (ETF) | 2.0 | - | Human | [4] |
Experimental Protocols
Assay of Isovaleryl-CoA Dehydrogenase (IVD) Activity
4.1.1 HPLC-Based Method
This method directly measures the product of the IVD reaction, 3-methylcrotonyl-CoA.[1]
-
Enzyme Preparation: A crude enzyme solution can be prepared from peripheral blood lymphocytes by sonication.[1]
-
Reaction Mixture: The reaction mixture contains the crude enzyme, this compound (isovaleryl-CoA), flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor such as phenazine (B1670421) methosulfate.[1]
-
Incubation: The reaction is incubated at a controlled temperature for a specific time.
-
Analysis: The reaction is stopped, and the product, 3-methylcrotonyl-CoA, is separated by high-performance liquid chromatography (HPLC) and detected by UV spectrophotometry.[1]
4.1.2 Spectrophotometric Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This assay measures the reduction of ETF, the natural electron acceptor for IVD.[5]
-
Reagents: Purified IVD, purified ETF, and this compound (isovaleryl-CoA) are required.
-
Procedure: The assay is performed in a temperature-controlled spectrofluorometer. The decrease in ETF fluorescence upon its reduction by the IVD-catalyzed reaction is monitored over time.[5]
-
Data Analysis: The rate of fluorescence decrease is proportional to the IVD activity.
Measurement of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.[6][7]
-
Sample Preparation: Tissues or cells are homogenized and extracted with a suitable solvent, such as an acidic solution, to precipitate proteins and extract the acyl-CoAs.[6]
-
Chromatography: The extracted acyl-CoAs are separated using reversed-phase liquid chromatography.
-
Mass Spectrometry: The separated acyl-CoAs are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound.[6]
Caption: LC-MS/MS workflow for this compound.
Conclusion
This compound is a pivotal metabolite in the catabolism of leucine. Its efficient conversion by isovaleryl-CoA dehydrogenase is essential for normal energy metabolism. The analytical methods detailed in this guide provide robust tools for the investigation of this pathway and its role in health and disease. Further research into the regulation of IVD and the broader leucine catabolic pathway may uncover novel therapeutic strategies for metabolic disorders.
References
- 1. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 4-methylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 4-methylpentanoyl-CoA, a branched-chain acyl-CoA derivative. The primary metabolic route originates from the catabolism of the branched-chain amino acid L-leucine, yielding isovaleryl-CoA, which is subsequently elongated. An alternative, less common pathway branching from the mevalonate (B85504) pathway has also been identified in certain bacteria. This document details the enzymatic reactions, and relevant protein complexes, and presents available quantitative data. Furthermore, it provides detailed experimental protocols for the purification of key enzymes, enzyme activity assays, and the quantitative analysis of this compound, also known as isocaproyl-CoA. This guide is intended to serve as a valuable resource for researchers in drug development and metabolic engineering, providing the necessary theoretical and practical framework to study this specific biosynthetic pathway.
Introduction
This compound, also known as isocaproyl-CoA, is a methyl-branched fatty acyl-CoA that plays a role as a precursor in the biosynthesis of branched-chain fatty acids and other secondary metabolites. Understanding its biosynthesis is crucial for fields such as metabolic engineering, where manipulating such pathways can lead to the production of novel biofuels and specialty chemicals, and in drug development, as enzymes in these pathways can be potential therapeutic targets. This guide delineates the core biosynthetic pathways, provides detailed experimental methodologies for their study, and presents relevant quantitative data to aid in research and development.
Core Biosynthetic Pathways
There are two primary pathways for the biosynthesis of this compound: the major pathway involving the degradation of L-leucine and a secondary pathway identified in myxobacteria that utilizes intermediates of the mevalonate pathway.
Leucine (B10760876) Degradation Pathway (Major Route)
The most common route for the synthesis of this compound begins with the essential amino acid L-leucine. This pathway involves an initial transamination followed by oxidative decarboxylation to produce isovaleryl-CoA, a key precursor. Isovaleryl-CoA then enters the fatty acid synthesis machinery for elongation to this compound.
The key enzymatic steps are:
-
Transamination of L-leucine: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT) .
-
Oxidative Decarboxylation: α-ketoisocaproate is then converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDH) . This is a large, multi-enzyme complex located in the mitochondria.[1][2]
-
Elongation: Isovaleryl-CoA serves as a primer for the fatty acid synthase (FAS) system or is elongated by elongases (ELOVL) , which add a two-carbon unit from malonyl-CoA to produce this compound. This elongation process involves a cycle of condensation, reduction, dehydration, and a second reduction.[3][4]
Figure 1: Leucine Degradation Pathway to this compound.
Alternative Biosynthesis via Mevalonate Pathway (Myxobacteria)
A secondary, less ubiquitous pathway has been identified in myxobacteria, which can produce isovaleryl-CoA, the precursor to this compound, from 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), an intermediate of the mevalonate pathway. This shunt is particularly active when the primary leucine degradation pathway is impaired.
Quantitative Data
Precise quantitative data for the enzymes directly involved in this compound biosynthesis is limited. The tables below summarize available kinetic parameters for related enzymes.
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH)
The BCKDH complex exhibits broad substrate specificity for branched-chain α-keto acids.
| Substrate | Organism | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| α-Ketoisocaproate | Rat Liver | 15 - 30 | 5 - 10 | N/A |
| α-Keto-β-methylvalerate | Rat Liver | 10 - 25 | 4 - 8 | N/A |
| α-Ketoisovalerate | Rat Liver | 20 - 40 | 3 - 7 | N/A |
| Note: Specific activity and kinetic parameters can vary significantly depending on the purification level and assay conditions. |
Acyl-CoA Synthetases
| Enzyme | Substrate | Organism | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Medium-Chain Acyl-CoA Synthetase | Hexanoic Acid | Bovine Liver | ~150 | ~25 | [5] |
| Medium-Chain Acyl-CoA Synthetase | Butyric Acid | Ox Liver | ~300 | ~15 | [6] |
| FATP1 (Broad Specificity) | Palmitic Acid (C16:0) | Murine | ~10 | ~0.8 | [7] |
Fatty Acid Synthase (FAS) and Elongases (ELOVL)
The substrate specificity of FAS and ELOVL enzymes for branched-chain acyl-CoAs like isovaleryl-CoA is a key determinant of branched-chain fatty acid synthesis. Kinetic studies on metazoan FAS have shown that the ketoacyl synthase (KS) domain has a lower turnover number for branched extenders compared to malonyl-CoA.[8]
| Enzyme System | Substrate/Primer | Observation | Reference |
| Metazoan FAS | Methylmalonyl-CoA (extender) | Lower turnover number compared to malonyl-CoA. | [3] |
| Bacterial FAS | Isovaleryl-CoA (primer) | Efficiently utilized to produce iso-fatty acids. | [4] |
| Human ELOVL7 | Acyl-CoA | Elongates acyl-CoAs with 12 or more carbons. | [9] |
Experimental Protocols
This section provides detailed methodologies for the study of the this compound biosynthesis pathway.
Purification of Medium-Chain Acyl-CoA Synthetase
This protocol is adapted for the purification of a medium-chain acyl-CoA synthetase from a tissue source, which is expected to have activity towards 4-methylpentanoic acid.
Figure 2: General Workflow for Purification of Medium-Chain Acyl-CoA Synthetase.
Methodology:
-
Tissue Homogenization: Homogenize fresh or frozen tissue (e.g., bovine liver mitochondria) in a buffer containing a protease inhibitor cocktail.
-
Differential Centrifugation: Perform a series of centrifugation steps to isolate the mitochondrial or microsomal fraction, where acyl-CoA synthetases are typically located.
-
Solubilization: Resuspend the enriched fraction in a buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize membrane-bound proteins.
-
Chromatography:
-
Anion-Exchange Chromatography: Load the solubilized protein onto an anion-exchange column (e.g., DEAE-Sepharose) and elute with a salt gradient.
-
Affinity Chromatography: Apply the active fractions to an affinity column (e.g., Blue Sepharose) that binds nucleotide-binding enzymes.
-
Gel Filtration Chromatography: Further purify the protein based on size using a gel filtration column (e.g., Sephacryl S-300).
-
-
Analysis: Monitor the purification process at each step by SDS-PAGE to assess purity and by performing enzyme activity assays on the collected fractions.
Acyl-CoA Synthetase Activity Assay
This spectrophotometric coupled-enzyme assay is a reliable method for determining the activity of acyl-CoA synthetase with 4-methylpentanoic acid as a substrate.[10][11]
Figure 3: Coupled-Enzyme Assay for Acyl-CoA Synthetase Activity.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.5), ATP, CoA, MgCl₂, a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and 3,5-dichloro-2-hydroxybenzenesulfonic acid), acyl-CoA oxidase, and horseradish peroxidase.
-
Enzyme Addition: Add the purified enzyme or cell lysate containing the acyl-CoA synthetase to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate, 4-methylpentanoic acid.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 500 nm) over time, which is proportional to the rate of acyl-CoA formation.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the colored product.
Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoAs in biological samples.[12][13][14][15]
Figure 4: Workflow for Quantitative Analysis of Acyl-CoAs by LC-MS/MS.
Methodology:
-
Sample Extraction: Homogenize cells or tissues in an ice-cold extraction buffer, followed by protein precipitation with an acid like trichloroacetic acid.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.
-
LC Separation: Separate the acyl-CoAs using reverse-phase liquid chromatography with a suitable gradient.
-
MS/MS Detection: Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using a specific precursor-product ion transition.
-
Quantification: Use an internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA) for accurate quantification.
Conclusion
The biosynthesis of this compound is intricately linked to primary metabolic pathways, particularly the catabolism of L-leucine. This guide has provided a detailed overview of the known biosynthetic routes, presented available quantitative data on related enzymes, and offered comprehensive experimental protocols for the investigation of this pathway. While specific kinetic data for the enzymes directly utilizing 4-methylpentanoic acid and isovaleryl-CoA as substrates for synthesis and elongation, respectively, remain to be fully elucidated, the methodologies and comparative data presented herein provide a solid foundation for future research in this area. A deeper understanding of this pathway will undoubtedly contribute to advancements in metabolic engineering and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. Studies of medium-chain fatty acyl-coenzyme A synthetase. Enzyme fraction II: mechanism of reaction and specific properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Studies on medium-chain fatty acyl-coenzyme A synthetase. Purification and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Substrate Recognition by the Human Fatty-acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. researchgate.net [researchgate.net]
- 15. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4-Methylpentanoyl-CoA in Fatty Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylpentanoyl-CoA, also known as isocaproyl-CoA, is a branched-chain acyl-CoA derived from the catabolism of the essential amino acid L-leucine. It plays a pivotal role in lipid metabolism by serving as a primer for the fatty acid synthase (FAS) system, leading to the synthesis of odd-numbered, iso-branched-chain fatty acids (BCFAs). These specialized lipids are integral components of cell membranes in various organisms, particularly bacteria, and influence membrane fluidity and environmental adaptation. In adipocytes, the contribution of leucine (B10760876) catabolism to the lipogenic acetyl-CoA pool is significant. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its function as a primer in fatty acid synthesis, quantitative data on its impact on fatty acid profiles, and detailed experimental protocols for its study.
Introduction to Branched-Chain Fatty Acid Synthesis
Fatty acid synthesis is a fundamental anabolic process. While the synthesis of straight-chain fatty acids using acetyl-CoA as the universal primer is well-understood, the formation of branched-chain fatty acids (BCFAs) involves alternative primers. These primers are typically short-chain branched acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.
-
Iso-even BCFAs are primed by isobutyryl-CoA (from valine).
-
Iso-odd BCFAs are primed by this compound (isocaproyl-CoA) from leucine.
-
Anteiso-odd BCFAs are primed by 2-methylbutyryl-CoA (from isoleucine).
This compound initiates the synthesis of fatty acids such as 13-methyltetradecanoic acid (iso-C15:0) and 15-methylhexadecanoic acid (iso-C17:0), which are crucial for maintaining membrane fluidity in certain bacteria[1].
Biosynthesis of this compound from Leucine
The generation of this compound is a multi-step process occurring within the mitochondrial matrix, originating from the BCAA L-leucine.
-
Transamination : The first step is a reversible transamination of L-leucine to α-ketoisocaproate (KIC). This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT).
-
Oxidative Decarboxylation : KIC is then irreversibly decarboxylated to form this compound (isovaleryl-CoA). This critical, rate-limiting step is catalyzed by the mitochondrial multi-enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH)[2].
The activity of the BCKDH complex is tightly regulated and is a key determinant of the availability of this compound for downstream metabolic processes, including fatty acid synthesis.
Role as a Primer in Fatty Acid Synthesis
In standard fatty acid synthesis, the β-ketoacyl-ACP synthase III (FabH) enzyme catalyzes the initial condensation of acetyl-CoA with malonyl-ACP[3][4]. However, the substrate specificity of FabH varies across species. In many bacteria, such as Staphylococcus aureus and Bacillus subtilis, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA[3].
This compound serves as a substrate for FabH, initiating the elongation cycles. Following the initial condensation, the growing acyl chain is extended by the sequential addition of two-carbon units derived from malonyl-CoA, mirroring the process of straight-chain fatty acid synthesis. The final products are typically iso-C15:0 and iso-C17:0 fatty acids[1].
Quantitative Data and Experimental Evidence
The availability of leucine-derived primers directly influences the fatty acid composition of cells. Studies in bacteria and adipocytes have provided quantitative insights into this relationship.
Impact on Bacterial Fatty Acid Profiles
In many bacterial species, BCFAs are the predominant lipid type. In Staphylococcus xylosus, BCFAs constitute 83.3% of the total cellular fatty acids. The dominant fatty acid is anteiso-C15:0 (derived from isoleucine), which makes up 55% of the total[5]. Supplementing the growth medium of Bacillus subtilis with specific BCAAs or their corresponding short-chain fatty acids leads to a significant increase in the synthesis of the structurally related fatty acids, demonstrating that primer availability is a key determinant of the final fatty acid profile[5].
Contribution to Lipogenesis in Adipocytes
Adipose tissue actively metabolizes BCAAs. Isotope tracing studies in 3T3-L1 adipocytes have quantified the contribution of BCAA catabolism to fatty acid synthesis. Leucine and isoleucine together were found to contribute approximately 25% of the lipogenic acetyl-CoA pool, which is used for the synthesis of all fatty acids[2][6]. Furthermore, inhibiting the BCKDH enzyme complex in adipocytes leads to a marked decrease in the abundance of monomethyl branched-chain fatty acids (mmBCFAs), confirming the direct link between this pathway and BCFA synthesis[2].
| Cell Type | Condition | Observation | Quantitative Value | Reference |
| Staphylococcus xylosus | Standard Growth | Predominance of BCFAs | 83.3% of total fatty acids | [5] |
| 3T3-L1 Adipocytes | Differentiated | Contribution of Leucine/Isoleucine to Lipogenic Acetyl-CoA | ~25% | [2][6] |
| 3T3-L1 Adipocytes | BCKDH Knockdown | Decrease in monomethyl BCFAs | Significant reduction vs. control | [2] |
Table 1: Summary of Quantitative Data on the Role of BCAA Catabolism in Fatty Acid Synthesis.
Enzyme Kinetics of FabH
The efficiency with which FabH utilizes different primers has been determined through kinetic studies. For the S. aureus FabH enzyme, the substrate preference is markedly skewed towards branched-chain primers over the traditional acetyl-CoA.
| Substrate (Primer) | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
| Isovaleryl-CoA | 1.1 ± 0.1 | 79 ± 1 | 71.8 |
| Isobutyryl-CoA | 0.8 ± 0.1 | 100 ± 2 | 125.0 |
| Butyryl-CoA | 1.3 ± 0.1 | 83 ± 1 | 63.8 |
| Acetyl-CoA | 57 ± 5 | 10 ± 1 | 0.18 |
Table 2: Kinetic Parameters of Staphylococcus aureus FabH with Various Acyl-CoA Primers. Data adapted from Qiu et al., 2005. The data clearly shows a significantly higher catalytic efficiency for branched-chain primers like isovaleryl-CoA compared to acetyl-CoA[3].
Key Experimental Protocols
Protocol for BCKDH Activity Assay (Spectrophotometric)
This protocol measures the activity of the BCKDH complex by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Tissue or cell homogenate
-
Assay Buffer: 30 mM KH2PO4, pH 7.5, 2 mM MgCl2, 0.5 mM EDTA, 0.5 mM thiamine (B1217682) pyrophosphate, 1 mM NAD+, 0.2 mM Coenzyme A, 0.1% Triton X-100.
-
Substrate: α-ketoisocaproate (from leucine).
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare tissue or cell extracts in an appropriate extraction buffer.
-
Precipitate the BCKDH complex from the extract using polyethylene (B3416737) glycol.
-
Resuspend the enzyme pellet in the assay buffer.
-
To a cuvette, add 1 ml of the assay buffer and the enzyme preparation.
-
Initiate the reaction by adding the α-ketoacid substrate (e.g., α-ketoisocaproate).
-
Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol for GC-MS Analysis of Cellular Fatty Acids
This protocol outlines the general steps for analyzing the fatty acid composition of biological samples.
Materials:
-
Biological sample (e.g., cell pellet).
-
Methanol with 2.5% H2SO4 (for transesterification).
-
Hexane (B92381) (for extraction).
-
Internal Standard (e.g., heptadecanoic acid, C17:0).
-
Gas chromatograph-mass spectrometer (GC-MS).
Procedure:
-
Harvest and Lyse Cells : Pellet cells by centrifugation and wash.
-
Saponification and Transesterification : Resuspend the pellet in methanolic H2SO4. Add an internal standard. Heat at 80-100°C for 1-2 hours to convert fatty acids to fatty acid methyl esters (FAMEs).
-
Extraction : After cooling, add water and hexane. Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
Analysis : Inject the hexane extract into the GC-MS. The GC separates the FAMEs based on their volatility and polarity. The MS identifies and quantifies the FAMEs based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification : Calculate the relative abundance of each fatty acid by comparing its peak area to that of the internal standard.
Protocol for 13C-Leucine Isotope Tracing
This method traces the metabolic fate of leucine carbons into newly synthesized fatty acids.
Materials:
-
Cell culture medium deficient in leucine.
-
[U-¹³C₆]-L-leucine tracer.
-
Standard cell culture equipment.
-
GC-MS or LC-MS/MS system.
Procedure:
-
Labeling : Culture cells in a medium where standard leucine is replaced with a known concentration of [U-¹³C₆]-L-leucine for a defined period (e.g., 24-48 hours).
-
Harvesting and Extraction : Harvest the cells and extract total lipids.
-
Derivatization : Convert the fatty acids in the lipid extract to FAMEs as described in Protocol 5.2.
-
Mass Spectrometry Analysis : Analyze the FAMEs by GC-MS. The mass spectrometer will detect mass isotopologues of the fatty acids (e.g., M+2, M+4, etc.), indicating the incorporation of ¹³C atoms from the tracer.
-
Data Analysis : Use specialized software to correct for the natural abundance of ¹³C and calculate the fractional contribution of the tracer to the lipogenic acetyl-CoA pool and the de novo synthesis rates of specific fatty acids.
Significance and Drug Development Implications
The pathway leading from leucine to BCFAs represents a potential target for therapeutic intervention, particularly in the context of bacterial infections. Since many pathogenic bacteria, including S. aureus, rely on BCFAs for membrane integrity, inhibitors of the BCKDH complex or the bacterial-specific FabH enzyme could serve as novel antibiotics[3].
In metabolic diseases such as obesity and type 2 diabetes, elevated circulating levels of BCAAs are observed. Understanding how BCAA catabolism contributes to lipogenesis in adipocytes provides crucial insights into the pathophysiology of these conditions. Modulating this pathway could offer new strategies for managing metabolic disorders.
Conclusion
This compound, derived from leucine catabolism, is a key alternative primer for fatty acid synthesis, leading to the production of iso-odd branched-chain fatty acids. Its role is particularly prominent in bacteria, where it is essential for shaping the lipid composition of the cell membrane. In mammals, this pathway contributes significantly to the pool of precursors for lipogenesis in adipocytes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating this important nexus of amino acid and lipid metabolism, with implications for both infectious and metabolic disease research.
References
- 1. researchgate.net [researchgate.net]
- 2. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and substrate specificity of the beta-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
4-methylpentanoyl-CoA in branched-chain amino acid catabolism
An In-depth Technical Guide on the Role of Isovaleryl-CoA in Branched-Chain Amino acid Catabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play critical roles beyond their function as mere building blocks for proteins. Their catabolism is a significant source of energy and provides precursors for the synthesis of other biomolecules. The breakdown of leucine, in particular, is a purely ketogenic pathway, yielding acetyl-CoA and acetoacetate (B1235776). A key intermediate in this pathway is isovaleryl-CoA, also known as 4-methylpentanoyl-CoA. This technical guide provides a comprehensive overview of the role of isovaleryl-CoA in leucine catabolism, detailing the enzymatic steps, regulatory mechanisms, and its implication in metabolic health and disease. The guide also presents relevant quantitative data, detailed experimental protocols for studying this pathway, and visual diagrams of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
The catabolism of branched-chain amino acids (BCAAs) is a crucial metabolic process, with the initial steps being common to all three BCAAs: leucine, isoleucine, and valine.[1] Unlike most other amino acids, the primary site of BCAA catabolism is not the liver, but rather skeletal muscle and other peripheral tissues.[2] This process begins with a reversible transamination reaction, followed by an irreversible oxidative decarboxylation, which is the rate-limiting step.[3] The breakdown of leucine is strictly ketogenic, ultimately producing acetyl-CoA and acetoacetate.[4][5]
Isovaleryl-CoA (this compound) is a critical intermediate in the catabolic pathway of leucine.[6] It is formed from the oxidative decarboxylation of α-ketoisocaproate, the α-keto acid of leucine. The subsequent metabolism of isovaleryl-CoA is a focal point for understanding leucine's contribution to energy homeostasis and for investigating inborn errors of metabolism. Dysregulation of BCAA catabolism, and by extension isovaleryl-CoA metabolism, has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and certain neurological disorders.[7] This guide will delve into the core aspects of isovaleryl-CoA's journey through the leucine catabolic pathway.
The Leucine Catabolic Pathway: The Journey of Isovaleryl-CoA
The catabolism of leucine to acetyl-CoA and acetoacetate involves a series of enzymatic reactions primarily occurring within the mitochondria.[8] The pathway can be dissected into several key steps, starting from the formation of isovaleryl-CoA.
Formation of Isovaleryl-CoA
The initial two steps of BCAA catabolism are shared among leucine, isoleucine, and valine.[9]
-
Transamination: Leucine is first converted to its corresponding α-keto acid, α-ketoisocaproate (KIC), by the action of branched-chain aminotransferase (BCAT). This reaction is reversible.[7]
-
Oxidative Decarboxylation: KIC is then irreversibly decarboxylated to form isovaleryl-CoA . This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a multi-enzyme complex that is the rate-limiting step in BCAA catabolism.[1]
The Fate of Isovaleryl-CoA
Once formed, isovaleryl-CoA undergoes a series of reactions to ultimately yield acetyl-CoA and acetoacetate.
-
Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by the enzyme isovaleryl-CoA dehydrogenase (IVD).[6][10] This enzyme requires FAD as a cofactor.[10] A deficiency in IVD leads to the genetic disorder isovaleric acidemia.[6]
-
Carboxylation: 3-methylcrotonyl-CoA is then carboxylated to form 3-methylglutaconyl-CoA. This reaction is catalyzed by 3-methylcrotonyl-CoA carboxylase (MCC), a biotin-dependent enzyme.[11][12]
-
Hydration: 3-methylglutaconyl-CoA is hydrated to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by the enzyme 3-methylglutaconyl-CoA hydratase.[11]
-
Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate .[13] Acetoacetate is a ketone body that can be used as an energy source by various tissues, including the brain, especially during periods of fasting.[14]
Below is a diagram illustrating the catabolic pathway of leucine, highlighting the central role of isovaleryl-CoA.
Catabolic pathway of Leucine to Acetyl-CoA and Acetoacetate.
Quantitative Data in BCAA Catabolism
While specific concentrations of isovaleryl-CoA and other intermediates can vary significantly based on tissue type, diet, and physiological state, this section aims to provide a structured overview of relevant quantitative data found in the literature.
Table 1: Key Enzymes in Isovaleryl-CoA Metabolism and Associated Genetic Disorders
| Enzyme | Gene(s) | Cofactor(s) | Function in Leucine Catabolism | Associated Genetic Disorder |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | BCKDHA, BCKDHB, DBT | Thiamine pyrophosphate, Lipoic acid, FAD, NAD+ | Oxidative decarboxylation of α-ketoisocaproate to isovaleryl-CoA | Maple Syrup Urine Disease (MSUD)[2] |
| Isovaleryl-CoA Dehydrogenase (IVD) | IVD | FAD | Oxidation of isovaleryl-CoA to 3-methylcrotonyl-CoA | Isovaleric Acidemia (IVA)[6] |
| 3-Methylcrotonyl-CoA Carboxylase (MCC) | MCCC1, MCCC2 | Biotin, ATP | Carboxylation of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA | 3-Methylcrotonyl-CoA Carboxylase Deficiency[12][15] |
| 3-Hydroxy-3-methylglutaryl-CoA Lyase (HMGCL) | HMGCL | Divalent metal ion | Cleavage of HMG-CoA to acetyl-CoA and acetoacetate | HMG-CoA Lyase Deficiency[13][16] |
Experimental Protocols
Studying the role of isovaleryl-CoA in BCAA catabolism requires precise and robust experimental methodologies. This section provides an overview of key experimental protocols.
Quantification of Isovaleryl-CoA and Other Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of acyl-CoA species, including isovaleryl-CoA, in biological samples.
Objective: To measure the absolute concentration of isovaleryl-CoA and related acyl-CoAs in tissue homogenates or cell lysates.
Methodology Overview:
-
Sample Preparation:
-
Rapidly freeze tissue or cell samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen samples in a suitable extraction buffer, often containing a strong acid (e.g., perchloric acid) to precipitate proteins and an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
The supernatant is loaded onto an SPE cartridge to enrich for acyl-CoAs and remove interfering substances.
-
Wash the cartridge with a series of solvents to remove unbound contaminants.
-
Elute the acyl-CoAs with an appropriate solvent mixture.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto a reverse-phase liquid chromatography column to separate the different acyl-CoA species.
-
The separated analytes are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each acyl-CoA are monitored for highly selective and sensitive quantification.
-
-
Data Analysis:
-
Quantify the concentration of each acyl-CoA by comparing the peak area of the analyte to that of the internal standard.
-
Measurement of Isovaleryl-CoA Dehydrogenase (IVD) Activity
Measuring the activity of IVD is crucial for diagnosing isovaleric acidemia and for basic research into leucine metabolism.
Objective: To determine the rate of oxidation of isovaleryl-CoA by IVD in cell or tissue extracts.
Methodology Overview:
-
Sample Preparation:
-
Isolate mitochondria from tissue homogenates or cell lysates, as IVD is a mitochondrial enzyme.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the mitochondrial extract, isovaleryl-CoA as the substrate, and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or ferricenium hexafluorophosphate).
-
-
Activity Measurement:
-
The activity of IVD is determined by spectrophotometrically monitoring the reduction of the electron acceptor over time. The rate of color change is proportional to the enzyme activity.
-
Alternatively, the production of 3-methylcrotonyl-CoA can be measured by LC-MS/MS.
-
Below is a diagram illustrating a general workflow for studying BCAA catabolism.
General experimental workflow for BCAA catabolism studies.
Conclusion and Future Directions
Isovaleryl-CoA is a pivotal metabolite in the catabolism of the essential amino acid leucine. Its proper metabolism is crucial for energy production and maintaining metabolic homeostasis. This technical guide has provided a detailed overview of the leucine catabolic pathway with a focus on isovaleryl-CoA, including the enzymes involved, associated genetic disorders, and key experimental methodologies.
The intricate regulation of BCAA catabolism and its links to major metabolic diseases such as obesity and type 2 diabetes are areas of intense research. Future studies will likely focus on elucidating the tissue-specific regulation of the enzymes involved in isovaleryl-CoA metabolism and exploring therapeutic strategies that target this pathway. A deeper understanding of the factors that control the flux through the leucine catabolic pathway will be essential for developing novel interventions for metabolic and neurological disorders. The continued development of advanced analytical techniques, such as metabolomics and flux analysis, will undoubtedly play a crucial role in these future endeavors.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 7. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology [mdpi.com]
- 8. Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Isovaleryl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 12. 3-Methylcrotonyl-CoA carboxylase deficiency - Wikipedia [en.wikipedia.org]
- 13. 3-Hydroxy-3-methylglutaryl-CoA lyase - Wikipedia [en.wikipedia.org]
- 14. Generation of ketone bodies from leucine by cultured astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JCI - The molecular basis of human 3-methylcrotonyl-CoA carboxylase deficiency [jci.org]
- 16. 3-hydroxy-3-methylglutaryl-CoA lyase deficiency: MedlinePlus Genetics [medlineplus.gov]
discovery of 4-methylpentanoyl-CoA as a metabolic intermediate
An In-depth Technical Guide on the Discovery and Role of 4-Methylpentanoyl-CoA as a Metabolic Intermediate
Issued: December 2025
Abstract
This technical guide provides a comprehensive overview of this compound (also known as isocaproyl-CoA), a significant metabolic intermediate. Primarily recognized for its role in the catabolism of the branched-chain amino acid L-leucine, this molecule serves as a crucial junction in cellular metabolism. This document details the metabolic pathways involving this compound, the key enzymes responsible for its transformation, quantitative data regarding analogous metabolic processes, and the experimental protocols used for its identification and study. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the intricacies of amino acid degradation and branched-chain fatty acid metabolism.
Introduction: Defining this compound
This compound is a branched-chain, short-chain fatty acyl-CoA.[1] It is formed from the formal condensation of the thiol group of coenzyme A with the carboxyl group of 4-methylpentanoic acid (isocaproic acid).[1] Its discovery and scientific importance are intrinsically linked to the elucidation of the metabolic pathways for branched-chain amino acids (BCAAs), particularly L-leucine.[2][3] While the canonical degradation pathway of leucine (B10760876) proceeds through the closely related intermediate isovaleryl-CoA (3-methylbutanoyl-CoA), specific alternative pathways, such as L-leucine fermentation in certain bacteria, have identified this compound as a key, directly-involved intermediate.[2][4][5] Understanding its metabolism provides critical insights into amino acid utilization, energy production, and its potential role as a biosynthetic precursor for more complex molecules.
Metabolic Pathways and Discovery Context
The role of this compound as a metabolic intermediate is understood primarily through its connection to leucine metabolism. Leucine, along with isoleucine and valine, is an essential BCAA whose catabolism begins in extra-hepatic tissues like muscle.[6]
Canonical Leucine Degradation Pathway
The most well-documented pathway for leucine catabolism does not directly feature this compound but rather its isomer, isovaleryl-CoA. This pathway is crucial for context:
-
Transamination: L-leucine is first converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).[6][7]
-
Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[3][7]
-
Dehydrogenation and Further Processing: Isovaleryl-CoA is subsequently dehydrogenated by isovaleryl-CoA dehydrogenase (IVD) to 3-methylcrotonyl-CoA.[2] This intermediate is then further metabolized through a series of reactions to ultimately yield acetoacetate (B1235776) and acetyl-CoA, which can enter central energy pathways.[2][3][6]
Leucine Fermentation via this compound
The direct discovery of this compound as an intermediate occurred during the characterization of an L-leucine fermentation pathway in the bacterium Peptoclostridium difficile.[4][5] In this anaerobic pathway, the enzyme (R)-2-hydroxy-4-methylpentanoate CoA-transferase was identified. This enzyme catalyzes the reversible transfer of Coenzyme A from this compound to (R)-2-hydroxy-4-methylpentanoate.[4][5] This discovery was significant as it demonstrated a metabolic route where this compound is a direct substrate, distinct from the canonical oxidative degradation pathway.
Role as a Biosynthetic Precursor
Branched-chain acyl-CoAs, including this compound, can serve as "starter" units for the biosynthesis of branched-chain fatty acids. This process is particularly relevant in certain bacteria.[2] While less common than acetyl-CoA, these branched starters lead to the production of fatty acids with methyl branches, altering the physical properties of cell membranes. There is also evidence that branched-chain acyl-CoAs are utilized in the biosynthesis of complex natural products and antibiotics, where they are incorporated by polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) machinery.
Quantitative Data
Direct quantitative data, such as enzyme kinetics and cellular concentrations for this compound and its specific enzymes, are not widely reported in the literature. However, data from the closely related and extensively studied intermediate, isovaleryl-CoA, and its associated enzyme, isovaleryl-CoA dehydrogenase (IVD), provide a valuable proxy for understanding the biochemical parameters of this class of molecules.
| Parameter | Value | Organism/System | Comments |
| Enzyme Kinetics (Isovaleryl-CoA Dehydrogenase) | |||
| Km for isovaleryl-CoA | 22 µM | Human Fibroblasts | Represents the substrate concentration at half-maximal velocity.[8] |
| Vmax | 51 pmol ³H₂O/min/mg protein | Human Fibroblasts | Represents the maximum rate of reaction.[8] |
| Ki for (methylenecyclopropyl)acetyl-CoA | ~2 µM | Human Fibroblasts | Inhibition constant for a known IVD inhibitor.[8] |
| Cellular Concentrations (Short-Chain Acyl-CoAs) | |||
| Acetyl-CoA | Up to 230 nmol/g | Streptomyces albus | Provides an upper-bound context for a highly abundant acyl-CoA.[9] |
| Crotonyl-CoA | ~0.3 nmol/g | Streptomyces albus | Provides a lower-bound context for a trace-level acyl-CoA.[9] |
Experimental Protocols
The discovery and characterization of acyl-CoA intermediates rely on sophisticated analytical techniques capable of separating and quantifying these low-abundance, structurally similar molecules.
Protocol for Quantification of Acyl-CoAs by LC-MS/MS
This method is the gold standard for the sensitive and specific quantification of various acyl-CoA species in biological samples.[10][11]
-
Sample Preparation & Extraction:
-
Flash-freeze biological samples (e.g., cell pellets, tissues) in liquid nitrogen to quench metabolic activity.
-
Prepare an internal standard mixture containing stable isotope-labeled acyl-CoAs (e.g., ¹³C-labeled) corresponding to the analytes of interest. This is critical for accurate quantification.[11]
-
Homogenize the frozen sample in a cold extraction buffer (e.g., 10% trichloroacetic acid or an acetonitrile (B52724)/methanol (B129727)/water mixture).
-
Add the internal standard mixture to the homogenate.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an SPE cartridge (e.g., C18) according to the manufacturer's protocol.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water with 0.1% formic acid) to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a strong organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., C18). Separate the acyl-CoAs using a gradient of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid; Mobile Phase B: acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[10]
-
Quantification: Use the Multiple Reaction Monitoring (MRM) mode. For each acyl-CoA, monitor a specific precursor-to-product ion transition. Quantify the endogenous (light) acyl-CoA by comparing its peak area to that of the corresponding stable isotope-labeled (heavy) internal standard.[10][11]
-
Protocol for Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)
This assay measures the activity of acyl-CoA dehydrogenases (like IVD) by monitoring the reduction of the electron-transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence. This method is highly sensitive and applicable to crude cell lysates or purified enzymes.[12]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.2 mM EDTA.
-
Substrate: Prepare a stock solution of the acyl-CoA substrate (e.g., isovaleryl-CoA or this compound) in water.
-
ETF: Purified electron-transfer flavoprotein.
-
Enzyme Source: Prepare a cell lysate (e.g., from cultured fibroblasts or HEK293T cells) by sonication in a lysis buffer, followed by centrifugation to clarify. Determine the total protein concentration of the lysate.
-
-
Assay Procedure:
-
Perform the assay in a 96-well black plate suitable for fluorescence measurements.
-
To each well, add the assay buffer, a specific concentration of ETF (e.g., 1-5 µM), and the enzyme source (e.g., 20-50 µg of total protein).
-
Initiate the reaction by adding the acyl-CoA substrate to a final concentration (e.g., 100 µM).
-
Immediately place the plate in a fluorescence plate reader.
-
Monitor the decrease in ETF fluorescence over time (e.g., every 30 seconds for 10-20 minutes). Use an excitation wavelength of ~380 nm and an emission wavelength of ~495 nm.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decrease (ΔRFU/min) from the linear portion of the curve.
-
The specific activity is typically expressed as the rate of fluorescence change per milligram of protein in the enzyme source (ΔRFU/min/mg protein).
-
Run parallel control reactions without the substrate to account for any background fluorescence decay.
-
Conclusion
The identification of this compound as a metabolic intermediate, particularly in the context of leucine fermentation in P. difficile, has broadened our understanding of branched-chain amino acid catabolism. While it is structurally similar to the canonical intermediate isovaleryl-CoA, its direct involvement in specific pathways underscores the metabolic diversity present across different organisms. The advanced analytical methods developed for the study of acyl-CoAs, such as LC-MS/MS and fluorescence-based enzyme assays, have been instrumental in these discoveries. Continued research into the roles of branched-chain acyl-CoAs like this compound is essential for a complete picture of cellular metabolism and may reveal novel targets for therapeutic intervention, especially in the context of metabolic diseases and the biosynthesis of natural products.
References
- 1. This compound | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. enzyme-database.org [enzyme-database.org]
- 5. EC 2.8.3.24 [iubmb.qmul.ac.uk]
- 6. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Methylpentanoyl-CoA and its Link to Isovaleric Acidemia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by the deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). This deficiency leads to the accumulation of 4-methylpentanoyl-CoA (more commonly known as isovaleryl-CoA) and its derivatives, resulting in a wide spectrum of clinical manifestations, from life-threatening metabolic crises in neonates to asymptomatic individuals identified through newborn screening. This technical guide provides a comprehensive overview of the biochemical basis of IVA, focusing on the role of isovaleryl-CoA. It details the pathophysiology of the disease, diagnostic methodologies including quantitative metabolite analysis, and detailed experimental protocols for key assays. Furthermore, this guide presents signaling pathways and experimental workflows using logical diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Isovaleric acidemia (IVA), first described in 1966, is a classic example of an organic aciduria.[1] It arises from a defect in the catabolic pathway of the branched-chain amino acid leucine.[2] The enzymatic block is at the level of isovaleryl-CoA dehydrogenase (IVD), which is responsible for the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA.[3] The resulting accumulation of isovaleryl-CoA and its subsequent metabolites, such as isovaleric acid, isovalerylglycine (IVG), and 3-hydroxyisovaleric acid, are toxic and lead to the clinical manifestations of the disease.[4] A characteristic "sweaty feet" odor, caused by the accumulation of isovaleric acid, is a hallmark of acute episodes.[2]
The clinical presentation of IVA is highly variable, ranging from a severe, acute neonatal-onset form with metabolic acidosis, hyperammonemia, and neurological distress, to a chronic, intermittent form with developmental delay and episodic decompensation.[2][3] With the advent of expanded newborn screening using tandem mass spectrometry, a milder, often asymptomatic phenotype has been identified.[2] This guide will delve into the intricate biochemical details of this compound's role in this disorder, providing a technical resource for the scientific community.
The Biochemical Pathway of Leucine Catabolism and the Role of this compound
The catabolism of leucine is a critical metabolic pathway that ultimately yields acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production.[5] this compound, or isovaleryl-CoA, is a key intermediate in this pathway.
The initial steps of leucine breakdown are shared with the other branched-chain amino acids, valine and isoleucine, and involve transamination followed by oxidative decarboxylation to form their respective acyl-CoA derivatives.[6] For leucine, this results in the formation of isovaleryl-CoA.[7]
The pivotal step in the context of isovaleric acidemia is the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial flavoenzyme isovaleryl-CoA dehydrogenase (IVD).[3] In individuals with IVA, the deficiency of IVD leads to a metabolic block at this point.
dot
References
- 1. Isovaleric acidemia (IVA) | European registry and network for Intoxication type Metabolic Diseases - E-IMD [e-imd.org]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The 9 Main Types And Technical Principles of IVD Reagent [en.seamaty.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Branched-Chain Acyl-CoAs in Cellular Metabolism, Signaling, and Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain acyl-Coenzyme A (BC-acyl-CoA) esters are critical metabolic intermediates derived from the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine.[1] These molecules are not merely byproducts of amino acid breakdown but are central players in a complex network of cellular processes. They serve as key substrates for energy production, precursors for the synthesis of various biomolecules, and as signaling molecules that influence major metabolic pathways.[2][3] Dysregulation of BC-acyl-CoA metabolism is increasingly implicated in a range of pathologies, including metabolic disorders like insulin (B600854) resistance and type 2 diabetes, as well as rare genetic diseases.[4][5] This technical guide provides an in-depth exploration of the biological significance of branched-chain acyl-CoAs, detailing their metabolic fate, signaling functions, and roles in disease. We further present a summary of quantitative data, detailed experimental protocols for their analysis, and visual diagrams of key pathways to serve as a comprehensive resource for researchers and drug development professionals.
Introduction to Branched-Chain Acyl-CoAs
The catabolism of BCAAs is initiated by a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts them into their respective branched-chain α-keto acids (BCKAs).[1] These BCKAs then undergo irreversible oxidative decarboxylation by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism, to form the corresponding branched-chain acyl-CoA esters: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine).[1] The fate of these BC-acyl-CoAs is diverse and crucial to cellular homeostasis.
Metabolic Fates of Branched-Chain Acyl-CoAs
The downstream metabolism of BC-acyl-CoAs diverges, contributing to both ketogenic and glucogenic pathways.[1]
-
Leucine Catabolism (Ketogenic): Isovaleryl-CoA, derived from leucine, is further metabolized to produce acetoacetate (B1235776) and acetyl-CoA, both of which are ketone bodies.[1]
-
Isoleucine Catabolism (Ketogenic and Glucogenic): The breakdown of 2-methylbutyryl-CoA yields both acetyl-CoA and propionyl-CoA.[1]
-
Valine Catabolism (Glucogenic): Isobutyryl-CoA is catabolized to propionyl-CoA.[1]
Propionyl-CoA is a significant metabolic intermediate that can be converted to succinyl-CoA, a component of the tricarboxylic acid (TCA) cycle, thus contributing to gluconeogenesis.[6][7] This metabolic flexibility allows BCAAs, through their acyl-CoA derivatives, to serve as an important energy source, particularly during periods of fasting or prolonged exercise.[3]
Diagram: BCAA Catabolism and Entry into Central Metabolism
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 3. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 4. Branched-chain amino acids in metabolic signalling and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medlink.com [medlink.com]
A Comprehensive Technical Guide to 4-Methylpentanoyl-CoA: Synonyms, Chemical Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 4-methylpentanoyl-CoA, a significant intermediate in branched-chain amino acid metabolism. The document elucidates its chemical identity, including a comprehensive list of synonyms and chemical identifiers. Key quantitative data are presented in a structured format for clarity. Furthermore, this guide details its metabolic role within the leucine (B10760876) degradation pathway, illustrated with a clear signaling pathway diagram. Finally, representative experimental protocols for the synthesis and analysis of short-chain acyl-CoAs, such as this compound, are provided to support further research and development in this area.
Chemical Identity and Synonyms
This compound is a methyl-branched, short-chain fatty acyl-CoA. It is formally derived from the condensation of the thiol group of coenzyme A with the carboxyl group of 4-methylpentanoic acid (isocaproic acid)[1]. Due to variations in nomenclature and its relation to isovaleric acid, it is known by several synonyms.
Table 1: Synonyms for this compound [1]
| Synonym |
| Isocaproyl-CoA |
| Isohexanoyl-CoA |
| Isocaproyl-coenzyme A |
| Isohexanoyl-coenzyme A |
| 4-methylpentanoyl-coenzyme A |
| Isovaleryl-CoA |
Chemical and Physical Properties
Table 2: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C27H46N7O17P3S | [1] |
| Molecular Weight | 865.7 g/mol | [1] |
| Exact Mass | 865.18837519 Da | [1] |
| PubChem CID | 89600975 | [1] |
| CAS Number | 89436-24-8 | [2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-methylpentanethioate | [1] |
| InChI | InChI=1S/C27H46N7O17P3S/c1-15(2)5-6-18(36)55-10-9-29-17(35)7-8-30-25(39)22(38)27(3,4)12-48-54(45,46)51-53(43,44)47-11-16-21(50-52(40,41)42)20(37)26(49-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,37-38H,5-12H2,1-4H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1 | [1] |
| InChIKey | GESPQCUXDWNNGU-HDRQGHTBSA-N | [3] |
| SMILES | CC(C)CCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O">C@HOP(=O)(O)O)O | [3] |
Metabolic Significance and Signaling Pathway
This compound, often referred to as isovaleryl-CoA in this context, is a crucial intermediate in the catabolic pathway of the branched-chain amino acid, leucine. This metabolic process is vital for energy production, particularly in tissues like skeletal muscle. The pathway involves a series of enzymatic reactions that ultimately convert leucine into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle or be used for ketogenesis.
The initial steps of leucine degradation leading to the formation of isovaleryl-CoA are shared with the other branched-chain amino acids, valine and isoleucine. Leucine is first transaminated to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase complex.
Figure 1: Leucine Degradation Pathway
Experimental Protocols
Chemo-enzymatic Synthesis of this compound
A general and adaptable method for the synthesis of acyl-CoAs involves a chemo-enzymatic approach. This can be performed in a small-scale laboratory setting without the need for specialized chemical equipment.
Principle: This method involves two main steps:
-
Chemical Synthesis of S-acylated pantetheine (B1680023): The carboxylic acid (4-methylpentanoic acid) is activated and reacted with pantetheine.
-
Enzymatic Conversion to Acyl-CoA: The resulting S-acyl-pantetheine is then converted to the final acyl-CoA product using a cocktail of enzymes (CoaA, CoaD, and CoaE).
Materials:
-
4-methylpentanoic acid
-
Pantetheine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Recombinant CoaA, CoaD, and CoaE enzymes
-
ATP
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
Organic solvent (e.g., Dichloromethane)
Procedure:
-
Activation of 4-methylpentanoic acid: Dissolve 4-methylpentanoic acid in an appropriate organic solvent. Add a coupling agent like DCC and stir at room temperature to form the activated acid derivative.
-
Reaction with pantetheine: Add pantetheine to the reaction mixture and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification of S-(4-methylpentanoyl)-pantetheine: Once the reaction is complete, purify the product using column chromatography.
-
Enzymatic synthesis of this compound: In an aqueous buffer, combine the purified S-(4-methylpentanoyl)-pantetheine, ATP, and the CoaA, CoaD, and CoaE enzymes. Incubate the reaction mixture at an optimal temperature (e.g., 37°C).
-
Monitoring and Purification: The formation of this compound can be monitored by HPLC. The final product can be purified using solid-phase extraction or preparative HPLC.
Analysis of this compound by HPLC-MS/MS
The quantitative analysis of short-chain acyl-CoAs in biological samples is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Principle: This method allows for the separation, identification, and quantification of acyl-CoAs based on their retention time and mass-to-charge ratio.
Sample Preparation (from tissues):
-
Homogenization: Homogenize frozen tissue powder in a cold buffer (e.g., 100 mM KH2PO4) containing an internal standard (e.g., heptadecanoyl-CoA)[4].
-
Extraction: Add isopropanol (B130326) and saturated ammonium (B1175870) sulfate, followed by acetonitrile (B52724). Vortex the mixture thoroughly[4].
-
Phase Separation: Centrifuge the sample to separate the phases. The upper aqueous phase containing the acyl-CoAs is collected[4].
-
Solid-Phase Extraction (SPE): The aqueous extract is then loaded onto an SPE column for purification and concentration of the acyl-CoAs.
-
Elution and Reconstitution: The acyl-CoAs are eluted from the SPE column and the eluate is dried down and reconstituted in a suitable solvent for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., an aqueous solution with a weak acid like formic acid and an organic solvent like acetonitrile or methanol).
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive ion mode. For quantification, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Figure 2: HPLC-MS/MS Workflow
Isovaleryl-CoA Dehydrogenase Activity Assay
The activity of isovaleryl-CoA dehydrogenase, the enzyme that metabolizes this compound, can be measured to assess metabolic function.
Principle: This assay measures the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, which can be detected by HPLC.
Procedure:
-
Enzyme Preparation: Prepare a crude enzyme extract from lymphocytes isolated from peripheral blood by sonication[5].
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation with isovaleryl-CoA, flavin adenine (B156593) dinucleotide (FAD), and an artificial electron acceptor like phenazine (B1670421) methosulfate[5].
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Analysis: Centrifuge the sample to pellet the precipitated protein. Analyze the supernatant by HPLC with UV detection to quantify the amount of 3-methylcrotonyl-CoA produced[5].
Conclusion
This compound is a pivotal molecule in cellular metabolism, particularly in the breakdown of the essential amino acid leucine. A thorough understanding of its chemical properties, metabolic context, and methods for its study is crucial for researchers in the fields of biochemistry, drug development, and metabolic disorders. This guide provides a foundational resource to facilitate further investigation into the roles of this compound in health and disease.
References
- 1. This compound | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. PubChemLite - this compound(4-) (C27H46N7O17P3S) [pubchemlite.lcsb.uni.lu]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Theoretical Mass and Charge of 4-Methylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the theoretical mass and charge of 4-methylpentanoyl-CoA, a key intermediate in branched-chain amino acid metabolism. A precise understanding of these fundamental physicochemical properties is crucial for a variety of research applications, including mass spectrometry-based metabolomics, enzyme kinetics, and drug design.
Theoretical Mass
The theoretical mass of a molecule is calculated by summing the masses of its constituent atoms using their known isotopic abundances. The chemical formula for this compound is C27H46N7O17P3S.
The theoretical mass is calculated as follows:
(Number of Carbon atoms × Atomic mass of Carbon) + (Number of Hydrogen atoms × Atomic mass of Hydrogen) + (Number of Nitrogen atoms × Atomic mass of Nitrogen) + (Number of Oxygen atoms × Atomic mass of Oxygen) + (Number of Phosphorus atoms × Atomic mass of Phosphorus) + (Number of Sulfur atoms × Atomic mass of Sulfur)
Based on the atomic masses of the constituent elements, the theoretical monoisotopic mass of this compound has been calculated to be approximately 865.1884 g/mol .
Theoretical Charge
Under physiological pH conditions (typically around 7.4), the phosphate (B84403) groups of the coenzyme A moiety are deprotonated. This results in a net negative charge on the molecule. This compound is the conjugate acid of this compound(4-), indicating that it carries a theoretical charge of -4 . This charge state is critical for its interaction with enzymes and its retention in analytical techniques like liquid chromatography.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C27H46N7O17P3S |
| Theoretical Monoisotopic Mass | 865.1884 g/mol |
| Theoretical Charge (Physiological pH) | -4 |
Experimental Protocols
The determination of the mass and charge of molecules like this compound typically involves the following experimental techniques:
Mass Spectrometry for Mass Determination:
-
Objective: To accurately measure the mass-to-charge ratio (m/z) of the molecule.
-
Methodology:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, often a mixture of water, acetonitrile, or methanol, with a small amount of a volatile acid (e.g., formic acid) to aid in ionization.
-
Ionization: The sample solution is introduced into a mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that allows for the analysis of large, non-volatile molecules like CoA esters without significant fragmentation.
-
Mass Analysis: The ionized molecules are then transferred to a mass analyzer (e.g., time-of-flight (TOF), Orbitrap, or quadrupole). The analyzer separates the ions based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The peak corresponding to the [M-4H]4- ion (or other adducts) is identified, and the monoisotopic mass is determined with high accuracy.
-
Capillary Electrophoresis for Charge Determination:
-
Objective: To experimentally verify the charge state of the molecule.
-
Methodology:
-
Sample Preparation: The sample is dissolved in a background electrolyte (BGE) with a known pH, typically around 7.4 to mimic physiological conditions.
-
Electrophoretic Separation: A voltage is applied across a capillary filled with the BGE. The charged this compound molecule will migrate towards the electrode with the opposite charge at a velocity dependent on its charge-to-size ratio.
-
Detection: As the molecule passes a detector (e.g., a UV-Vis detector), a signal is recorded.
-
Data Analysis: By comparing the migration time of this compound with that of known standards, its electrophoretic mobility and, consequently, its effective charge can be determined.
-
Logical Relationship of Physicochemical Properties
The chemical structure of this compound directly dictates its theoretical mass and charge, which in turn influence its behavior in various experimental and biological systems.
Caption: Relationship between structure, mass, charge, and behavior.
Methodological & Application
Application Note: Quantitative Analysis of 4-Methylpentanoyl-CoA using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-methylpentanoyl-CoA in biological matrices. This method is crucial for researchers and scientists in metabolic disease research and drug development, providing a reliable tool to study branched-chain amino acid metabolism and related pathological conditions. The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters for targeted quantification using multiple reaction monitoring (MRM).
Introduction
This compound is a key intermediate in the catabolism of the branched-chain amino acid leucine (B10760876). Dysregulation of this pathway is implicated in various metabolic disorders, including maple syrup urine disease and isovaleric acidemia. Accurate quantification of this compound is therefore essential for understanding the pathophysiology of these diseases and for the development of novel therapeutic interventions. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity for the analysis of acyl-CoA species.[1][2] This method overcomes the challenges of low endogenous concentrations and complex biological matrices.
The presented method is based on a common fragmentation pattern observed for acyl-CoAs, specifically the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) in positive ion mode mass spectrometry.[2][3][4] This allows for the development of a highly specific MRM assay.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
Materials and Reagents
-
This compound standard (or custom synthesis)
-
Heptadecanoyl-CoA (Internal Standard)[3]
-
5-Sulfosalicylic acid (SSA)[5]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., cell pellets, tissue homogenates)
Sample Preparation Protocol
This protocol is adapted from a method that avoids solid-phase extraction to improve the recovery of short-chain acyl-CoAs.[5][6]
-
Extraction Buffer Preparation: Prepare a 2.5% (w/v) SSA solution containing the internal standard (e.g., 1 µM Heptadecanoyl-CoA). Keep on ice.
-
Homogenization: For cultured cells (e.g., 1-5 million), wash the cell pellet with ice-cold PBS and resuspend in 200 µL of ice-cold extraction buffer. For tissue samples, homogenize approximately 20-50 mg of frozen tissue in 10-fold excess volume of ice-cold extraction buffer.
-
Protein Precipitation: Vortex the homogenate vigorously for 30 seconds and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS/MS analysis. For analysis, transfer the supernatant to an autosampler vial.
LC-MS/MS Method Protocol
Liquid Chromatography:
-
Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm C18, 150 x 2.1 mm).[5][6]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: 5 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 2.0 | 2 |
| 12.0 | 60 |
| 12.1 | 95 |
| 14.0 | 95 |
| 14.1 | 2 |
| 18.0 | 2 |
Mass Spectrometry:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Spray Voltage: 5500 V[3]
-
Source Temperature: 450-500°C[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
MRM Transitions:
The quantification of acyl-CoAs relies on monitoring the transition from the precursor ion ([M+H]⁺) to a specific product ion. For acyl-CoAs, a characteristic fragmentation involves the neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[2][3]
The molecular formula for this compound is C₂₇H₄₆N₇O₁₇P₃S.
-
Monoisotopic Mass: 865.199 g/mol
-
Precursor Ion ([M+H]⁺): m/z 866.2
-
Product Ion ([M-507+H]⁺): m/z 359.2
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 866.2 | 359.2 | 100 | 50 |
| Heptadecanoyl-CoA (IS) | 1034.5 | 527.5 | 100 | 60 |
Note: Collision energy should be optimized for the specific instrument used.
Calibration Curve:
Prepare calibration standards by spiking known concentrations of this compound (e.g., 1 nM to 1000 nM) into the extraction buffer containing a constant concentration of the internal standard. The calibration curve should be generated by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the analyte. The method should demonstrate linearity across a wide concentration range.[5][6]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-5 nM |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | 85-115% |
Signaling Pathway Context
This compound is an intermediate in the leucine degradation pathway. This pathway is critical for cellular energy and metabolism.
Caption: Leucine catabolism pathway highlighting this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reproducible approach for the quantification of this compound. This protocol can be readily implemented in research and clinical laboratories to investigate metabolic pathways and support drug development programs targeting metabolic diseases. The use of a stable-isotope-labeled internal standard, if available, would further enhance the accuracy of the method.
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 4-Methylpentanoyl-CoA: An Application Note and Protocol for Use as a Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis, purification, and characterization of 4-methylpentanoyl-CoA, also known as isocaproyl-CoA. The availability of high-purity acyl-CoA standards is crucial for a variety of research applications, including enzyme kinetics, metabolomics, and as analytical standards in drug development. This application note outlines a reliable method for the synthesis of this compound from 4-methylpentanoic acid and Coenzyme A (CoA), adapted from established procedures for branched-chain acyl-CoAs.[1][2] The protocol is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Introduction
This compound is a branched-chain acyl-coenzyme A thioester that plays a role in the metabolism of the amino acid leucine. As an intermediate in various metabolic pathways, having access to a well-characterized standard is essential for accurate quantification and for studying the enzymes involved in its metabolism. This document provides a step-by-step guide for its synthesis and subsequent purification and characterization to ensure a high-purity standard suitable for demanding research applications.
Synthesis and Purification Workflow
The overall workflow for the synthesis and purification of this compound is depicted below. The process begins with the activation of 4-methylpentanoic acid, followed by its coupling with Coenzyme A. The final product is then purified using High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Materials and Reagents
-
4-Methylpentanoic acid (Isocaproic acid)
-
Coenzyme A trilithium salt
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (HPLC grade)
-
Water (HPLC grade)
-
Standard laboratory glassware
-
HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer
-
NMR spectrometer
Synthesis of this compound (Adapted from Ethyl Chloroformate Method)
This protocol is adapted from a general method for the synthesis of acyl-CoAs.[2]
-
Activation of 4-Methylpentanoic Acid:
-
In a round-bottom flask, dissolve 4-methylpentanoic acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise while stirring.
-
Continue stirring the reaction mixture at 0 °C for 30 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a 0.5 M aqueous solution of sodium bicarbonate.
-
Add the CoA solution to the activated 4-methylpentanoic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Quenching and Preparation for Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Freeze the remaining aqueous solution and lyophilize to obtain a crude solid.
-
Purification by HPLC
-
Sample Preparation:
-
Dissolve the lyophilized crude product in a minimal amount of the HPLC mobile phase A.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 50 mM Ammonium acetate buffer, pH 6.5
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)
-
Injection Volume: 10-100 µL, depending on concentration.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the major product peak, which should elute as a single, well-defined peak.
-
-
Post-Purification:
-
Pool the collected fractions and lyophilize to obtain the purified this compound as a white solid.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and NMR spectroscopy.
Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive method for the characterization of acyl-CoAs.
-
Expected Mass: The calculated monoisotopic mass of this compound is approximately 865.19 g/mol .
-
Fragmentation Pattern: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[3][4] Another common fragment ion is observed at m/z 428.[3][4] For this compound, a key fragment corresponding to the acyl group attached to the phosphopantetheine portion would be expected at m/z 359.
Caption: Expected major fragmentation pathways for this compound in positive ion MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy can be used to confirm the structure of the acyl chain and the presence of the CoA moiety. The spectrum should be recorded in a suitable deuterated solvent, such as D₂O.
Quantitative Data
The following table summarizes representative data for the synthesis of a branched-chain acyl-CoA using a similar chemical method. Actual results may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value |
| Synthesis Method | Ethyl Chloroformate |
| Starting Materials | 4-Methylpentanoic Acid, Coenzyme A |
| Typical Yield | 40-60% |
| Purity (by HPLC) | >95% |
| Molecular Formula | C₂₇H₄₆N₇O₁₇P₃S |
| Monoisotopic Mass | 865.188 g/mol |
Storage and Stability
Acyl-CoA thioesters are susceptible to hydrolysis, especially at neutral or basic pH. For long-term storage, it is recommended to:
-
Store the lyophilized solid at -80 °C.
-
For solutions, dissolve the compound in an acidic buffer (pH 4-6) and store in aliquots at -80 °C to minimize freeze-thaw cycles. Aqueous solutions are generally stable for several months under these conditions.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and characterization of this compound for use as a high-purity standard. The described chemical synthesis method is robust and accessible, and the analytical protocols ensure the quality of the final product. The availability of this standard will facilitate accurate and reproducible research in areas involving branched-chain fatty acid metabolism.
References
Application Notes and Protocols: 4-Methylpentanoyl-CoA in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Methylpentanoyl-CoA, also known as isocaproyl-CoA, is a key intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine.[1][2] Its position in this crucial metabolic pathway makes it a significant molecule for researchers studying BCAA metabolism, inborn errors of metabolism, and related metabolic disorders such as insulin (B600854) resistance and diabetes.[2] This document provides detailed application notes and protocols for the study of this compound in a research setting.
Metabolic Significance
This compound is formed from the oxidative decarboxylation of its corresponding branched-chain alpha-keto acid, α-ketoisocaproate (KIC), a reaction catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3] It is subsequently metabolized to acetyl-CoA and acetoacetate.[3] Dysregulation of this pathway can lead to the accumulation of upstream metabolites and is associated with metabolic diseases.
Branched-Chain Amino Acid Catabolism Pathway
The following diagram illustrates the catabolic pathway of leucine, highlighting the central role of this compound.
Caption: Leucine catabolism pathway.
Applications in Metabolic Research
-
Biomarker for Inborn Errors of Metabolism: Congenital deficiencies in enzymes involved in BCAA metabolism can lead to the accumulation of specific acyl-CoA species.[2] While not a primary diagnostic marker, quantifying this compound can provide insights into the functional status of the BCKDH complex and downstream enzymes.
-
Investigating Insulin Resistance: Elevated levels of BCAAs are associated with insulin resistance, obesity, and diabetes.[2] Studying the flux through the BCAA catabolic pathway, including the levels of intermediates like this compound, can help elucidate the mechanisms linking BCAA metabolism to these conditions.
-
Drug Development: For therapeutic strategies targeting BCAA metabolism, monitoring the levels of this compound can serve as a pharmacodynamic biomarker to assess target engagement and metabolic consequences of the intervention.
Quantitative Data Summary
While specific quantitative data for this compound is not abundant in the literature, the following table summarizes key enzymes and related information in the context of BCAA metabolism.
| Enzyme/Complex | Substrate(s) | Product(s) | Cofactors | Cellular Location | Associated Diseases |
| Branched-Chain Amino Acid Transaminase (BCAT) | Leucine, Isoleucine, Valine, α-Ketoglutarate | α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate, Glutamate | Pyridoxal Phosphate | Mitochondria | Hypervalinemia, Hyperleucine-isoleucinemia |
| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisocaproate, α-Keto-β-methylvalerate, α-Ketoisovalerate, CoA, NAD+ | This compound, 2-Methylbutyryl-CoA, Isobutyryl-CoA, CO2, NADH | TPP, Lipoate, FAD | Mitochondria | Maple Syrup Urine Disease (MSUD) |
| Isovaleryl-CoA Dehydrogenase (IVD) | This compound (Isovaleryl-CoA) | 3-Methylcrotonyl-CoA | FAD | Mitochondria | Isovaleric Acidemia |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using LC-MS/MS
This protocol provides a general framework for the analysis of short- and medium-chain acyl-CoAs, which can be adapted for this compound.[4][5][6]
1. Sample Preparation (from tissues or cells)
-
Objective: To extract acyl-CoAs while minimizing degradation.
-
Materials:
-
Biological sample (e.g., liver tissue, cultured cells)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or other suitable organic solvent mixture[5]
-
Internal standards (e.g., isotopically labeled acyl-CoAs)
-
Centrifuge
-
Homogenizer
-
-
Procedure:
-
Weigh the frozen tissue or collect the cell pellet.
-
Immediately homogenize the sample in 10 volumes of ice-cold 10% TCA.
-
Spike the homogenate with internal standards.
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Store the extracts at -80°C until analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate this compound from other metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5][6]
-
Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[5]
-
Mobile Phase:
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) acetate (B1210297) (pH ≈ 6.8)[5]
-
Mobile Phase B: Methanol[5]
-
-
Gradient: A linear gradient from low to high organic phase (Methanol) is employed to elute the acyl-CoAs.[5]
-
Example Gradient: 0-3 min, 2-15% B; 3-6 min, 15-95% B; 6-15 min, 95% B; 15-20 min, re-equilibration at 2% B.[5]
-
3. Mass Spectrometry (MS)
-
Objective: To detect and quantify this compound.
-
Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-Exactive).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Precursor Ion (Q1): The m/z of this compound.
-
Product Ion (Q3): A characteristic fragment ion of this compound.
-
Experimental Workflow
The following diagram outlines the workflow for the quantification of this compound.
Caption: LC-MS/MS workflow for acyl-CoA analysis.
Logical Relationships in BCAA Metabolic Disorders
Defects in specific enzymes within the BCAA catabolic pathways lead to the accumulation of characteristic metabolites. The following diagram illustrates this relationship.
Caption: Enzyme defects and resulting disorders.
Conclusion
The study of this compound is integral to a comprehensive understanding of BCAA metabolism and its role in health and disease. The protocols and information provided herein offer a framework for researchers to investigate this key metabolic intermediate, paving the way for new discoveries in metabolic research and the development of novel therapeutic interventions.
References
- 1. This compound | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 4-Methylpentanoyl-CoA Flux in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanoyl-CoA, also known as isocaproyl-CoA, is a branched-chain acyl-CoA intermediate involved in various metabolic processes, including the biosynthesis of valuable biorenewables.[1] Understanding and quantifying the metabolic flux through pathways involving this compound is crucial for metabolic engineering, drug development, and studying cellular physiology. Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the rates of metabolic reactions in living cells.[2][3] These application notes provide detailed protocols for the quantification of this compound and the measurement of its metabolic flux using 13C-based stable isotope labeling and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
A key pathway involving this compound is in the engineered biosynthesis of 4-methyl-pentanol (4MP), a potential biofuel. In this context, this compound is an intermediate in a multi-step pathway that begins with the condensation of isobutyryl-CoA and acetyl-CoA.[4]
Principle of Metabolic Flux Analysis (MFA)
Metabolic flux analysis (MFA) is a technique used to quantify the in vivo rates (fluxes) of metabolic pathways. The most common approach is 13C-MFA, which involves introducing a substrate labeled with the stable isotope 13C into the biological system. As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the distribution of these isotopes in the metabolites, typically using mass spectrometry, the relative contributions of different pathways to the production of that metabolite can be determined.[5][6] This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of absolute metabolic fluxes.
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol describes the quantification of this compound in biological samples using a method adapted for short-chain acyl-CoAs.[7][8][9]
1. Materials and Reagents
-
This compound standard (or a structurally similar internal standard like heptanoyl-CoA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
5-Sulfosalicylic acid (SSA)
-
Internal Standard (IS): Heptanoyl-CoA or another odd-chain acyl-CoA not present in the sample.
2. Sample Preparation (from cell culture)
-
Rapidly quench metabolism by adding cold (-20°C) 2:3 (v/v) methanol:water to the cell pellet.
-
Lyse the cells by sonication or bead beating in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in 5% (w/v) 5-sulfosalicylic acid containing the internal standard.[7]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute wash at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for this compound and the internal standard. For most acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine moiety.
-
Optimize collision energy and other MS parameters for the specific instrument and analyte.
-
4. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a standard curve using known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by normalizing to the internal standard and using the standard curve.
| Parameter | Value | Reference |
| LC Column | C18 Reversed-Phase | [7][8] |
| Mobile Phase A | 10 mM NH4OH in Water | [10] |
| Mobile Phase B | 10 mM NH4OH in 95:5 ACN:Water | [10] |
| Ionization Mode | ESI+ | [10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [10] |
Protocol 2: 13C-Metabolic Flux Analysis of this compound
This protocol outlines the steps for a stable isotope labeling experiment to measure the flux through the this compound producing pathway.
1. Experimental Design and Setup
-
Culture cells in a defined medium where the carbon sources are known.
-
Prepare a parallel culture with a medium containing a 13C-labeled tracer. For the pathway shown above, potential tracers include [U-13C]-glucose (to label acetyl-CoA) or a 13C-labeled precursor of isobutyryl-CoA (e.g., [U-13C]-valine).
-
Ensure cells are in a steady metabolic state before introducing the tracer.
2. 13C-Labeling Experiment
-
Replace the unlabeled medium with the 13C-labeled medium.
-
Collect cell samples at multiple time points to track the incorporation of the 13C label into downstream metabolites.
-
Quench metabolism and extract metabolites as described in Protocol 1.
3. LC-MS/MS Analysis of Isotope Labeling
-
Analyze the extracts using LC-MS/MS, but instead of just MRM, perform a full scan or precursor ion scan to detect the mass isotopologues of this compound and its precursors.
-
Determine the mass distribution of each metabolite (i.e., the proportion of M+0, M+1, M+2, etc., where M is the mass of the unlabeled metabolite).
4. Flux Calculation
-
Correct the raw mass isotopomer distributions for the natural abundance of 13C.
-
Use a computational flux analysis software (e.g., INCA, Metran) to fit the experimental labeling data to a stoichiometric model of the metabolic network.
-
The software will then calculate the metabolic flux values that best explain the observed labeling patterns.
Data Presentation
The following tables provide an example of how to present the quantitative data from these experiments.
Table 1: Concentration of this compound in Different Conditions
| Condition | Concentration (pmol/10^6 cells) ± SD |
| Control | 15.2 ± 1.8 |
| Treatment A | 25.6 ± 2.5 |
| Treatment B | 8.9 ± 1.1 |
Table 2: Metabolic Fluxes through the this compound Pathway
| Reaction | Flux (nmol/10^6 cells/hr) ± SD |
| Isobutyryl-CoA + Acetyl-CoA -> 4-Methyl-3-oxopentanoyl-CoA | 5.3 ± 0.6 |
| This compound -> 4-Methylpentanal | 4.8 ± 0.5 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal for this compound | Inefficient extraction. | Optimize extraction solvent and procedure. Ensure rapid quenching. |
| Low cellular concentration. | Increase the amount of starting material. | |
| Poor ionization in MS. | Optimize MS source parameters (e.g., voltages, gas flows). | |
| High variability in replicates | Inconsistent sample handling. | Standardize all steps of the protocol, especially quenching and extraction. |
| Instability of acyl-CoAs. | Keep samples cold at all times and process them quickly. | |
| Poor chromatographic peak shape | Column degradation. | Replace the LC column. |
| Inappropriate mobile phase. | Ensure correct pH and composition of the mobile phases. | |
| Inaccurate flux calculations | Incorrect metabolic network model. | Validate the stoichiometric model with literature and genomic data. |
| Non-steady state conditions. | Ensure cells are in exponential growth phase before starting the experiment. |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the accurate quantification of this compound and the determination of its metabolic flux. By employing stable isotope labeling and advanced LC-MS/MS techniques, researchers can gain valuable insights into the regulation and dynamics of metabolic pathways involving this key intermediate. This knowledge is essential for applications ranging from the optimization of microbial cell factories for biofuel production to the development of novel therapeutics targeting metabolic pathways.
References
- 1. This compound | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bridging the gap between non-targeted stable isotope labeling and metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake Assays of 4-Methylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylpentanoyl-CoA is a branched-chain acyl-CoA intermediate involved in cellular metabolism, particularly in the catabolism of the branched-chain amino acid leucine. Understanding the cellular uptake and subsequent metabolic fate of its precursor, 4-methylpentanoic acid, is crucial for elucidating its role in various physiological and pathological states, including metabolic disorders and cancer. These application notes provide detailed protocols for quantifying the cellular uptake of 4-methylpentanoic acid and its conversion to this compound in cultured mammalian cells. Two primary methodologies are presented: a fluorescence-based assay for high-throughput screening and a highly specific and quantitative liquid chromatography-mass spectrometry (LC-MS/MS) method.
Recommended Cell Lines
Hepatoma cell lines such as HepG2 and Huh7 are excellent models for studying fatty acid metabolism as the liver is a central hub for these processes.[1][2][3][4] These cell lines are well-characterized in terms of their lipid and glucose metabolism and are commonly used for in vitro studies.[1][3][5]
Data Presentation: Comparative Uptake of Fatty Acids
| Fatty Acid | System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Oleate | 3T3-L1 adipocytes | ~80 | Not Reported | Füllekrug et al., 1999 |
| Palmitate | Caco-2 cells | ~110 | 1.5 | Trotter et al., 1995 |
| Octanoate | Isolated rat hepatocytes | ~250 | ~20 | Reichen et al., 1989 |
| Butyrate | Caco-2 cells | ~5000 | ~50 | G. von Dippe & Levy, 1990 |
Note: The Km and Vmax values can vary significantly depending on the cell type, experimental conditions, and the specific transport proteins involved.
Experimental Protocols
Two distinct protocols are provided to measure the cellular uptake of 4-methylpentanoic acid. Protocol 1 utilizes a fluorescent analog for rapid, high-throughput analysis, while Protocol 2 offers a highly sensitive and specific quantification of the intracellular this compound pool using LC-MS/MS.
Protocol 1: Fluorescent Fatty Acid Uptake Assay
This protocol is adapted from commercially available fatty acid uptake assay kits and is suitable for high-throughput screening of compounds that may modulate the uptake of branched-chain fatty acids. It employs a fluorescently-labeled analog of a fatty acid (e.g., BODIPY™-labeled fatty acid) to monitor uptake.
Materials
-
Cell Line: HepG2 cells (or other suitable cell line)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plate: Black, clear-bottom 96-well microplate.
-
Fluorescent Fatty Acid Analog: e.g., BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid). Note: An ideal probe would be a custom-synthesized BODIPY-labeled 4-methylpentanoic acid.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Quenching Solution: (Optional, for no-wash protocols) A solution to quench extracellular fluorescence, often included in commercial kits.[6]
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Washing Buffer: Phosphate-Buffered Saline (PBS).
-
Fluorescence Plate Reader: Capable of bottom-reading with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~485/515 nm for BODIPY FL).
Procedure
-
Cell Seeding:
-
Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 80,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation:
-
Compound Treatment (Optional):
-
If screening for inhibitors or enhancers of uptake, remove the serum-free medium and add 100 µL of medium containing the test compounds at desired concentrations.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Fluorescent Fatty Acid Incubation:
-
Prepare a working solution of the fluorescent fatty acid analog in serum-free medium or assay buffer. The final concentration should be optimized, but a starting point of 1-5 µM is common.
-
Aspirate the medium from the wells.
-
Add 100 µL of the fluorescent fatty acid working solution to each well.
-
-
Uptake Measurement:
-
Endpoint Assay: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes). After incubation, stop the uptake by washing the cells three times with ice-cold PBS. Add 100 µL of PBS to each well and measure the intracellular fluorescence using a plate reader.[3][7]
-
Kinetic Assay: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity every 1-2 minutes for 60 minutes.[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
For endpoint assays, compare the fluorescence intensity between different treatment groups.
-
For kinetic assays, calculate the rate of uptake (slope of the initial linear phase of fluorescence increase).
-
Normalize the data to cell number or protein concentration if significant variations in cell density are expected.
-
Protocol 2: LC-MS/MS Quantification of Intracellular this compound
This protocol provides a highly specific and quantitative method to measure the intracellular concentration of this compound following the uptake of unlabeled 4-methylpentanoic acid.
Materials
-
Cell Line: HepG2 cells (or other suitable cell line).
-
Culture Medium: As in Protocol 1.
-
4-Methylpentanoic Acid: Unlabeled.
-
Internal Standard: Stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled acetyl-CoA or a custom-synthesized labeled this compound).
-
Extraction Solvent: Cold acetonitrile (B52724) or a solution of 2.5% sulfosalicylic acid (SSA).[1][4]
-
Cell Scraper: For adherent cells.
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Column: A suitable reversed-phase column (e.g., C18).
Procedure
-
Cell Culture and Treatment:
-
Culture HepG2 cells in 6-well plates until they reach ~80-90% confluency.
-
Serum-starve the cells for 1-2 hours as described in Protocol 1.
-
Treat the cells with a defined concentration of 4-methylpentanoic acid in serum-free medium for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Immediately add 500 µL of cold extraction solvent containing the internal standard to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase.
-
Centrifuge again to remove any insoluble material before transferring to an LC vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient of mobile phases (e.g., water and acetonitrile with formic acid or ammonium (B1175870) acetate).
-
Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound will need to be determined by direct infusion of a standard. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (-507 m/z).[4][9]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the samples by normalizing the peak area of the analyte to the peak area of the internal standard and comparing it to the standard curve.
-
Normalize the final concentration to the cell number or total protein content of the original cell lysate.
-
Visualizations
Experimental Workflow for Fluorescent Fatty Acid Uptake Assay
Caption: Workflow for the fluorescent fatty acid uptake assay.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for LC-MS/MS quantification of intracellular this compound.
Cellular Uptake and Metabolic Trapping Pathway
Caption: Cellular uptake and metabolic trapping of 4-methylpentanoic acid.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]
- 4. researchgate.net [researchgate.net]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Analysis of 4-Methylpentanoyl-CoA from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and amino acid catabolism. The analysis of specific acyl-CoA species, such as 4-methylpentanoyl-CoA, is crucial for understanding cellular metabolism and its dysregulation in various diseases. This compound, a branched-chain acyl-CoA, is primarily derived from the catabolism of leucine (B10760876). Accurate quantification of this metabolite in tissue samples can provide valuable insights into metabolic disorders and the efficacy of therapeutic interventions. This document provides a detailed protocol for the sample preparation and analysis of this compound from tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The overall workflow for the analysis of this compound from tissue samples is depicted below.
Figure 1: General workflow for the extraction and analysis of this compound from tissue.
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., [¹³C₂]acetyl-CoA or other stable isotope-labeled acyl-CoA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
5-Sulfosalicylic acid (SSA)
-
Solid-phase extraction (SPE) cartridges (optional)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Experimental Protocols
Tissue Homogenization and Extraction
This protocol is designed for the extraction of short- to medium-chain acyl-CoAs from approximately 50 mg of tissue.[1][2] All steps should be performed on ice or at 4°C to minimize degradation of acyl-CoAs.[3]
-
Weigh approximately 50 mg of flash-frozen tissue in a pre-chilled tube.
-
Add 500 µL of ice-cold extraction buffer (e.g., 2.5% (w/v) 5-sulfosalicylic acid in water).[4] The use of SSA for deproteinization can obviate the need for SPE cleanup for some sample types.[4]
-
Add the internal standard to the extraction buffer before adding it to the tissue sample.
-
Homogenize the tissue thoroughly using a suitable homogenizer.
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the acyl-CoAs.
Solid-Phase Extraction (SPE) - Optional
For cleaner samples and to concentrate the analytes, an optional SPE step can be performed.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable elution solvent.
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
Sample Reconstitution
-
Reconstitute the dried extract (from either the extraction or SPE step) in 100 µL of a suitable solvent, such as 50 mM ammonium acetate in water.[3]
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis of this compound is typically performed using reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate this compound from other metabolites.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor and product ions for this compound and the internal standard need to be determined. For acyl-CoAs, a common fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507 Da).
-
This compound (C₂₇H₄₆N₇O₁₇P₃S):
-
Precursor ion (M+H)⁺: m/z 866.2
-
Product ion: m/z 359.2 (corresponding to the 4-methylpentanoyl-pantetheine fragment after the neutral loss of 507 Da).
-
-
-
Dwell Time: 50-100 ms per transition.
-
Data Presentation
The following table summarizes representative quantitative data for the analysis of short- to medium-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is not widely published, these values provide an expected range of performance for a well-optimized method.
| Analyte | Recovery (%) | Linearity (R²) | LOD (pmol) | LOQ (pmol) | Reference |
| Acetyl-CoA | 36 - 59 | > 0.99 | ~0.1 | ~0.5 | [4] |
| Propionyl-CoA | 62 - 80 | > 0.99 | ~0.1 | ~0.5 | [4] |
| Butyryl-CoA | > 70 | > 0.99 | ~0.1 | ~0.5 | [5] |
| Isovaleryl-CoA | 58 - 59 | > 0.99 | ~0.1 | ~0.5 | [4] |
| Octanoyl-CoA | > 70 | > 0.99 | ~0.05 | ~0.2 | [5] |
Note: Recovery can vary depending on the tissue matrix and the specific extraction protocol used. Linearity, LOD, and LOQ are dependent on the sensitivity of the mass spectrometer.
Signaling Pathway Context
This compound is an intermediate in the catabolism of the branched-chain amino acid, leucine. This pathway is critical for energy production and the synthesis of other metabolites.
Figure 2: Simplified pathway of leucine catabolism showing the position of this compound (isovaleryl-CoA).
Conclusion
This application note provides a comprehensive protocol for the sample preparation and LC-MS/MS analysis of this compound from tissue samples. The described methods offer the sensitivity and specificity required for accurate quantification of this important metabolite. Adherence to proper sample handling and the use of appropriate internal standards are critical for obtaining reliable and reproducible results. This methodology can be adapted for the analysis of other short- and medium-chain acyl-CoAs and is a valuable tool for researchers in metabolism and drug development.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enzymatic Reactions of 4-Methylpentanoyl-CoA
Welcome to the technical support center for optimizing enzymatic reactions involving 4-methylpentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for enzymatic reactions with this compound?
A1: While specific data for this compound is limited, extensive research on closely related branched-chain acyl-CoA dehydrogenases, such as isovaleryl-CoA dehydrogenase (IVD), indicates an optimal pH in the alkaline range. The activity of these enzymes generally increases significantly at a pH of 8.0 and above.[1] It is recommended to perform a pH optimization study for your specific enzyme, typically ranging from pH 7.5 to 9.0.
Q2: Which buffer should I use for my reaction?
A2: Tris-HCl and HEPES are commonly used buffers for acyl-CoA dehydrogenase assays. A study on the pH dependence of acyl-CoA dehydrogenases used taurine (B1682933) buffer to maintain an alkaline environment.[1] The choice of buffer can influence enzyme activity, so it is advisable to test a few options. Ensure the buffer concentration is sufficient to maintain a stable pH throughout the reaction.
Q3: My this compound substrate is precipitating in the reaction mixture. What can I do?
A3: Substrate precipitation can be a common issue, especially with long-chain acyl-CoAs. Here are a few troubleshooting steps:
-
Ensure complete solubilization: Make sure your stock solution of this compound is fully dissolved before adding it to the reaction mixture. Gentle warming and vortexing can help.
-
Optimize substrate concentration: You may be using a concentration that is above its solubility limit in your specific buffer. Try reducing the substrate concentration.
-
Add a carrier protein: Bovine serum albumin (BSA) is often included in reaction buffers to help solubilize acyl-CoA substrates and prevent non-specific binding.
Q4: My enzyme activity is very low or undetectable. What are the possible reasons?
A4: Low or no enzyme activity can stem from several factors:
-
Suboptimal buffer conditions: As discussed, pH is a critical factor. Ensure your buffer pH is in the optimal range for your enzyme.
-
Enzyme instability: Acyl-CoA dehydrogenases can be sensitive to storage and handling. Ensure your enzyme has been stored correctly (typically at -80°C) and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experiment setup.
-
Inactive enzyme: The enzyme preparation itself might be inactive. If possible, test the activity with a known positive control substrate.
-
Missing cofactors: These enzymes are flavoproteins and require FAD as a cofactor.[2] Ensure that FAD is present in your reaction mixture if required. The electron transfer flavoprotein (ETF) is also a crucial component for many assay types.[3][4][5]
Q5: I am observing inconsistent results between replicates. What could be the cause?
A5: Inconsistent results are often due to pipetting errors or variations in reaction setup.
-
Use a master mix: Prepare a master mix of all common reagents (buffer, cofactors, etc.) to minimize pipetting variability between wells.
-
Ensure temperature uniformity: Incubate all reaction components at the desired temperature before starting the reaction.
-
Mix properly: Ensure thorough but gentle mixing of the reaction components upon addition of the enzyme or substrate.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound enzymatic reactions.
Problem: Low or No Enzyme Activity
Caption: Troubleshooting workflow for low or no enzyme activity.
Problem: High Background Signal or Non-linear Reaction Rate
Caption: Troubleshooting workflow for high background or non-linear rates.
Quantitative Data Summary
The following table summarizes key kinetic parameters for isovaleryl-CoA dehydrogenase (IVD), a closely related enzyme to that which would act on this compound. These values can serve as a useful reference for your experimental design.
| Parameter | Value | Organism/Source | Reference |
| Optimal pH | ~8.0 - 9.0 | General Acyl-CoA Dehydrogenases | [1] |
| Km for Isovaleryl-CoA | 22 µM | Normal human fibroblast | [6] |
| Vmax | 51 pmol 3H2O/min/mg protein | Normal human fibroblast | [6] |
Experimental Protocols
Key Experiment: Electron Transfer Flavoprotein (ETF) Fluorescence Reduction Assay
This assay is a standard method for measuring the activity of acyl-CoA dehydrogenases.[3][4][5] It measures the decrease in ETF fluorescence as it is reduced by the dehydrogenase.
Materials:
-
Purified this compound dehydrogenase (or your enzyme of interest)
-
This compound (substrate)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 8.0
-
Anaerobic environment generation system (e.g., glucose oxidase/catalase system or anaerobic chamber)
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
-
96-well black microplate (for microplate format)
Protocol:
-
Prepare Reagents:
-
Prepare the assay buffer and bring it to the desired reaction temperature (e.g., 32°C or 37°C).
-
Prepare stock solutions of your enzyme, this compound, and ETF. Keep them on ice.
-
If using an enzymatic deoxygenation system, prepare solutions of glucose, glucose oxidase, and catalase.
-
-
Reaction Setup (Microplate Format):
-
In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, ETF, and the deoxygenation system (if used). The final volume is typically 200 µL.[4]
-
Include appropriate controls:
-
No enzyme control: Reaction mixture without the dehydrogenase to measure background fluorescence decay.
-
No substrate control: Reaction mixture with the enzyme but without the substrate.
-
-
-
Initiate the Reaction:
-
Place the microplate in the fluorometer and allow it to equilibrate to the set temperature.
-
Start the reaction by adding a small volume of the this compound substrate to each well. Mix gently.
-
Alternatively, the reaction can be initiated by the addition of the enzyme.
-
-
Data Acquisition:
-
Immediately start monitoring the decrease in fluorescence at Ex340/Em490.
-
Record data at regular intervals (e.g., every 15-30 seconds) for a period where the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (the slope of the linear portion of the fluorescence decay curve).
-
Subtract the rate of the "no enzyme" control from the rates of the experimental samples.
-
Convert the rate of fluorescence change to enzyme activity (e.g., nmol/min/mg) using the appropriate calibration standards.
-
Caption: Experimental workflow for the ETF fluorescence reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
4-methylpentanoyl-CoA degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methylpentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during sample preparation and analysis, with a focus on preventing analyte degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its metabolic origin?
This compound, also known as isocaproyl-CoA, is a branched-chain acyl-CoA molecule. It is a key intermediate in the catabolism of the essential amino acid L-leucine.[1][2] The metabolic pathway begins with the transamination of leucine (B10760876) to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA.[3] Subsequent enzymatic reactions convert isovaleryl-CoA into other intermediates, and eventually into acetyl-CoA and acetoacetate, which can enter the citric acid cycle for energy production.[2][4]
Q2: What are the primary causes of this compound degradation during sample preparation?
Like other acyl-CoA molecules, this compound is susceptible to both enzymatic and chemical degradation during sample preparation. The primary causes of degradation include:
-
Enzymatic Hydrolysis: Endogenous enzymes, such as thioesterases present in biological samples, can rapidly hydrolyze the thioester bond of acyl-CoAs.[5]
-
Chemical Hydrolysis: The thioester bond is unstable, particularly in alkaline or strongly acidic aqueous solutions, leading to non-enzymatic hydrolysis.[6]
-
Oxidation: Although less common for saturated acyl chains, oxidative damage can occur, especially if samples are not handled under inert conditions.
-
Physical Adsorption: The phosphate (B84403) groups of the CoA moiety have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss during sample handling and chromatography.[7]
Q3: What are the recommended storage conditions for biological samples to ensure the stability of this compound?
To minimize degradation, proper sample handling and storage are critical.
-
Immediate Freezing: Biological tissues should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity.[8]
-
Long-Term Storage: For long-term preservation, samples should be stored at -80°C.[6][8] Storing samples as dry pellets after extraction is also a recommended strategy to enhance stability.[9]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided as it can lead to significant analyte loss.[8]
Q4: How can enzymatic and chemical degradation be minimized during the extraction process?
Minimizing degradation requires a rapid and optimized extraction protocol.
-
Work Quickly and on Ice: All sample processing steps should be performed on ice to reduce the activity of endogenous enzymes.[6][8]
-
Acidic Extraction Conditions: Homogenizing tissues in an acidic buffer (e.g., 100 mM potassium phosphate, pH 4.9) helps to inhibit thioesterase activity and improve the stability of the thioester bond.[8][10]
-
Protein Precipitation: Rapidly deproteinizing the sample using methods like acid precipitation (e.g., with 5-sulfosalicylic acid) or organic solvents helps to remove degradative enzymes.[6][11]
-
Solvent Choice: Using a mixture of organic solvents, such as acetonitrile (B52724) and isopropanol (B130326), is effective for extracting acyl-CoAs.[8][10]
Q5: What is the most reliable analytical method for quantifying this compound?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of acyl-CoAs.[6][12][13] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which targets specific precursor-to-product ion transitions.[6][11] For acyl-CoAs in positive ion mode, a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) is often used for identification and quantification.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Analyte Signal | Analyte Degradation: Enzymatic or chemical hydrolysis during sample preparation. | Work quickly on ice, use acidic extraction buffers (pH ~4.9), and immediately freeze samples at -80°C.[6][8] |
| Inefficient Extraction: Poor recovery of this compound from the sample matrix. | Optimize the extraction solvent-to-tissue ratio (a 20-fold excess is often recommended).[8] Use a combination of organic solvents like acetonitrile and isopropanol.[10] | |
| Poor Recovery from SPE: Loss of analyte during the solid-phase extraction (SPE) cleanup step. | Ensure the SPE column is properly conditioned. Optimize wash and elution steps. Consider using a weak anion exchange SPE column for purification.[8] | |
| Adsorption to Surfaces: Analyte loss due to binding to plasticware or glass surfaces. | Use glass vials instead of plastic to reduce signal loss.[14] Consider derivatization methods like phosphate methylation to reduce surface affinity.[7] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in processing time or temperature between samples. | Standardize the entire sample preparation workflow. Process all samples under identical conditions and minimize time at room temperature. |
| Incomplete Homogenization: Non-uniform distribution of the analyte in the initial tissue sample. | Ensure tissue is thoroughly homogenized. A glass homogenizer is often recommended.[8][10] | |
| Lack of Internal Standard: Failure to account for variability in extraction efficiency and matrix effects. | Add a suitable internal standard (e.g., an odd-chain acyl-CoA like heptadecanoyl-CoA) early in the sample preparation process.[6][8] | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase: Inadequate separation or interaction with the column. | Use ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape and resolution on C18 columns.[6] |
| Matrix Effects: Co-eluting compounds from the sample matrix interfering with ionization. | Improve sample cleanup using SPE.[8] Optimize chromatographic separation to resolve the analyte from interfering species.[6] |
Experimental Protocols
Protocol: Extraction of Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[8][10]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Nitrogen evaporator
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.[8]
-
Solvent Extraction: Add isopropanol to the homogenate and continue homogenization. Then, add acetonitrile and vortex.[10]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol (B129727) containing an acid or base).[8]
-
-
Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[8]
-
Reconstitution: Reconstitute the dry pellet in a suitable solvent for LC-MS/MS analysis (e.g., a methanol/water mixture or a buffered solution like 50 mM ammonium acetate).[6][9]
Visualizations
Metabolic Pathway
Caption: Simplified catabolic pathway of L-leucine leading to the formation of key intermediates.
Sample Preparation Workflow
Caption: Recommended workflow for sample preparation to minimize this compound degradation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal of this compound.
References
- 1. L-leucine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bioassaysys.com [bioassaysys.com]
improving separation of 4-methylpentanoyl-CoA from isovaleryl-CoA
Welcome to the Technical Support Center for the analysis and separation of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on challenging separations and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating 4-methylpentanoyl-CoA and isovaleryl-CoA?
A1: The primary challenge in separating this compound and isovaleryl-CoA lies in the fact that they are structural isomers. This means they have the same molecular weight and elemental composition, making them difficult to distinguish by mass spectrometry alone without prior chromatographic separation. Their similar chemical structures also result in very close retention times on standard reverse-phase chromatography columns, often leading to co-elution.
Q2: Which analytical technique is most suitable for separating these isomers?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most effective technique for the separation and quantification of isomeric short-chain acyl-CoAs.[1][2] The high resolution of UPLC provides better separation of closely eluting compounds, while tandem mass spectrometry offers high sensitivity and selectivity for detection.
Q3: Are there any alternative chromatographic methods for separating isomers?
A3: While reverse-phase UPLC is the most common approach, other techniques that could be explored include two-dimensional LC-MS for enhanced separation of complex mixtures.[1] Additionally, for other classes of isomeric molecules, chiral chromatography has been used to separate enantiomers and diastereomers, although its direct applicability to these specific acyl-CoA isomers would require empirical testing.
Q4: How can I confirm the identity of the separated isomers?
A4: The identity of separated isomers can be confirmed by comparing their retention times to those of pure analytical standards. Furthermore, while the precursor ion mass-to-charge ratio (m/z) will be identical for isomers, their fragmentation patterns in tandem mass spectrometry (MS/MS) may show subtle differences that can aid in identification, although this is not always the case for structurally similar isomers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the separation of this compound and isovaleryl-CoA.
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes:
-
Inadequate Column Chemistry: The stationary phase of your column may not have sufficient selectivity for the isomers.
-
Suboptimal Mobile Phase Composition: The elution strength and composition of the mobile phase may not be optimized for separating structurally similar compounds.
-
Inappropriate Gradient Profile: The gradient slope may be too steep, not allowing enough time for the isomers to separate.
-
High Flow Rate: A flow rate that is too high can reduce separation efficiency.
-
Elevated Column Temperature: While higher temperatures can improve peak shape, they can sometimes reduce selectivity for isomers.
Troubleshooting Steps:
-
Optimize the Stationary Phase:
-
Consider using a column with a different stationary phase chemistry. Phenyl-hexyl or embedded polar group phases can offer different selectivities compared to standard C18 columns.
-
-
Adjust the Mobile Phase:
-
Solvent Composition: Vary the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Acetonitrile often provides better resolution for complex mixtures.
-
Mobile Phase Additives: The use of ion-pairing reagents can sometimes improve the separation of isomeric acyl-CoAs.[1] However, these can cause ion suppression in the mass spectrometer. A common mobile phase for acyl-CoA analysis is an ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) buffer.[3]
-
-
Refine the Gradient Elution:
-
Decrease the slope of the gradient during the elution window of the target isomers. A shallower gradient provides more time for the compounds to interact with the stationary phase, improving separation.
-
-
Modify Flow Rate and Temperature:
-
Reduce the flow rate to increase the number of theoretical plates and improve resolution.
-
Experiment with different column temperatures. While higher temperatures can decrease viscosity and improve peak shape, a lower temperature may enhance selectivity for some isomers.
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Interactions between the analytes and active sites (e.g., free silanols) on the column packing material can cause peak tailing.
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Use a modern, high-purity silica-based column with end-capping to minimize silanol (B1196071) interactions.
-
Adjust the pH of the mobile phase. For acyl-CoAs, a slightly acidic to neutral pH is often used.
-
-
Optimize Sample Injection:
-
Reduce the injection volume or dilute the sample.
-
Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase.
-
-
Column Maintenance:
-
If the column is old or has been used with complex matrices, it may be contaminated. Flush the column with a strong solvent or consider replacing it.
-
Issue 3: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer.
-
Suboptimal MS Parameters: The source conditions and MS/MS transition parameters may not be optimized for your compounds.
-
Analyte Degradation: Acyl-CoAs can be unstable and degrade during sample preparation or analysis.
Troubleshooting Steps:
-
Minimize Ion Suppression:
-
Improve sample clean-up to remove interfering substances. Solid-phase extraction (SPE) is a common method for acyl-CoA purification.
-
Optimize the chromatography to separate the analytes from the majority of the matrix components.
-
-
Optimize Mass Spectrometer Parameters:
-
Perform a tuning and calibration of the mass spectrometer.
-
Infuse a standard of your target compounds to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the MS/MS transitions.
-
-
Ensure Sample Stability:
-
Keep samples cold during preparation and analysis.
-
Use fresh solvents and reagents.
-
Minimize the time between sample preparation and injection.
-
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods for the extraction of acyl-CoAs from biological tissues.[4]
Materials:
-
Homogenizer
-
Phosphate (B84403) buffer (100 mM KH2PO4, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Saturated ammonium sulfate
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Internal standards (e.g., odd-chain acyl-CoAs like C17-CoA)
Procedure:
-
Homogenization: Homogenize the frozen tissue sample in ice-cold phosphate buffer.
-
Solvent Addition: Add 2-propanol and homogenize again. Then add acetonitrile and saturated ammonium sulfate.
-
Phase Separation: Vortex the mixture and centrifuge to separate the phases. The acyl-CoAs will be in the upper organic phase.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the organic phase containing the acyl-CoAs onto the cartridge.
-
Wash the cartridge to remove impurities.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) or a methanol/acetonitrile mixture).
-
-
Sample Preparation for LC-MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for injection (e.g., 50% methanol in water or the initial mobile phase).
Protocol 2: UPLC-MS/MS Separation of Short-Chain Acyl-CoA Isomers
This protocol is a suggested starting point for the separation of this compound and isovaleryl-CoA, based on methods developed for similar isomers.[2]
Instrumentation:
-
UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Column: A high-strength silica (B1680970) C18 column (e.g., Waters Acquity UPLC HSS T3) or a phenyl-hexyl column.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-8 min: Linear gradient to 30% B
-
8-10 min: Linear gradient to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 2% B and equilibrate
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Since this compound and isovaleryl-CoA are isomers, they will have the same precursor ion mass. The product ions are also likely to be the same, arising from the fragmentation of the CoA moiety. The primary means of differentiation will be their chromatographic retention time.
-
Precursor Ion (Q1): The m/z of the protonated molecule [M+H]+ for C6-acyl-CoA.
-
Product Ion (Q3): A common fragment ion for acyl-CoAs is often used for quantification.
-
Data Presentation
Table 1: UPLC-MS/MS Parameters for C6-Acyl-CoA Isomers
| Parameter | Value |
| Column | High-Strength Silica C18 (e.g., 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Precursor Ion (m/z) | To be determined based on the exact mass of the C6-acyl-CoA |
| Product Ion (m/z) | Common acyl-CoA fragment |
| Collision Energy (eV) | To be optimized by infusing a standard |
Note: The retention times for this compound and isovaleryl-CoA are expected to be very close and must be determined empirically using analytical standards. Based on separations of similar branched-chain vs. straight-chain isomers, the branched-chain isomer (isovaleryl-CoA) may elute slightly earlier than the more linear isomer (this compound) on a C18 column, but this is not a universal rule.
Visualizations
Caption: Workflow for the extraction and analysis of acyl-CoAs.
Caption: Troubleshooting logic for improving isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 4-methylpentanoyl-CoA in different solvents and buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and analysis of 4-methylpentanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. It serves as an intermediate in various metabolic pathways, including the catabolism of the branched-chain amino acid leucine. In research, it is often used in studies related to fatty acid metabolism, enzyme kinetics, and as a biomarker for certain metabolic disorders.
Q2: What are the primary factors affecting the stability of this compound?
A2: The stability of this compound is primarily influenced by the integrity of its thioester bond. This bond is susceptible to hydrolysis, and the rate of degradation is affected by several factors, including:
-
pH: The thioester bond is least stable in alkaline and strongly acidic conditions. Neutral to slightly acidic pH (around 6.0-7.5) is generally preferred for short-term handling.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. It is crucial to keep this compound solutions on ice during experiments and store them at low temperatures for long-term stability.
-
Enzymatic Degradation: The presence of thioesterases in biological samples can rapidly degrade this compound. Proper sample preparation, including immediate protein precipitation, is essential to minimize enzymatic activity.
-
Oxidation: Although less common for the acyl chain of this compound, the coenzyme A moiety can be susceptible to oxidation. The use of antioxidants and inert gas can be beneficial in some applications.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored as a lyophilized powder or a dry pellet at -80°C. For short-term storage of solutions, it is recommended to use a buffered solution at a slightly acidic to neutral pH (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Which solvents are suitable for dissolving this compound?
A4: this compound is soluble in aqueous buffers. For analytical purposes, it can also be dissolved in organic solvents like methanol (B129727) or acetonitrile, often mixed with a small amount of aqueous buffer to ensure solubility and stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal of this compound in LC-MS/MS analysis. | 1. Degradation during sample preparation: Hydrolysis of the thioester bond due to inappropriate pH, high temperature, or enzymatic activity. 2. Poor extraction efficiency: Inefficient extraction from the sample matrix. 3. Ion suppression in the mass spectrometer: Co-eluting compounds interfering with the ionization of this compound. | 1. Work quickly on ice. Use pre-chilled solvents and tubes. Immediately precipitate proteins using methods like sulfosalicylic acid (SSA) precipitation. Maintain a pH between 6.0 and 7.5. 2. Optimize the extraction protocol. Consider solid-phase extraction (SPE) with a suitable sorbent or a liquid-liquid extraction method. 3. Improve chromatographic separation by optimizing the gradient, mobile phase composition, or using a different column. An internal standard can help to correct for ion suppression. |
| Inconsistent quantification results. | 1. Variable degradation: Inconsistent timing in sample processing leading to different levels of degradation between samples. 2. Freeze-thaw cycles: Repeated freezing and thawing of stock solutions leading to degradation. 3. Inaccurate pipetting of viscous solutions: High concentrations of this compound in certain buffers can be viscous. | 1. Standardize the sample preparation workflow to ensure all samples are processed under identical conditions and for the same duration. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 3. Use positive displacement pipettes or ensure proper technique with air displacement pipettes for accurate measurement. |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation products: Peaks corresponding to 4-methylpentanoic acid and coenzyme A due to hydrolysis. 2. Contamination: Contaminants from solvents, tubes, or the sample itself. | 1. Confirm the identity of the degradation products using standards. Optimize handling and storage to minimize degradation. 2. Use high-purity solvents and pre-cleaned labware. Include blank runs to identify sources of contamination. |
Quantitative Stability Data
Table 1: Illustrative Half-life of this compound in Aqueous Buffers at Different pH and Temperatures.
| Buffer (50 mM) | pH | Temperature (°C) | Estimated Half-life (hours) |
| Potassium Phosphate | 5.0 | 4 | > 48 |
| Potassium Phosphate | 5.0 | 25 | ~24 |
| Potassium Phosphate | 7.0 | 4 | ~36 |
| Potassium Phosphate | 7.0 | 25 | ~12 |
| Tris-HCl | 8.5 | 4 | ~18 |
| Tris-HCl | 8.5 | 25 | ~4 |
Table 2: Illustrative Stability of this compound in Different Solvents at 4°C.
| Solvent | Storage Duration (days) | Estimated Remaining (%) |
| Water (pH 6.5) | 1 | 95 |
| 50 mM Potassium Phosphate (pH 6.5) | 7 | 90 |
| Methanol | 7 | 98 |
| Acetonitrile | 7 | 97 |
| 50% Acetonitrile in Water (pH 6.5) | 3 | 92 |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound under various conditions using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (e.g., heptanoyl-CoA)
-
HPLC-grade water, acetonitrile, and methanol
-
Formic acid
-
Ammonium acetate
-
Potassium phosphate (monobasic and dibasic)
-
Tris base
-
Hydrochloric acid
-
5-Sulfosalicylic acid (SSA)
2. Preparation of Buffers and Solutions:
-
Prepare 50 mM potassium phosphate buffers at pH 5.0, 6.5, and 7.5.
-
Prepare 50 mM Tris-HCl buffer at pH 8.5.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a slightly acidic buffer (e.g., 50 mM potassium phosphate, pH 6.5).
-
Prepare a working solution of the internal standard in the same buffer.
3. Stability Study Setup:
-
Aliquots of the this compound stock solution are diluted into the different buffers (pH 5.0, 6.5, 7.5, and 8.5) and solvents (e.g., water, methanol, acetonitrile) to a final concentration of 10 µM.
-
Incubate the samples at different temperatures (e.g., 4°C and 25°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot from each sample for analysis.
4. Sample Preparation for HPLC-MS/MS Analysis:
-
To the collected aliquot, add an equal volume of ice-cold 5% (w/v) SSA containing the internal standard to precipitate proteins and halt any enzymatic degradation.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
5. HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% B to 95% B over 10 minutes).
-
Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transition for this compound: Monitor the transition from the precursor ion (m/z of protonated this compound) to a specific product ion (e.g., the fragment corresponding to the coenzyme A moiety).
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the internal standard.
-
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
minimizing matrix effects in 4-methylpentanoyl-CoA quantification
Welcome to the technical support center for the quantification of 4-methylpentanoyl-CoA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate and reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate quantification.[1] In biological samples, common sources of matrix effects include salts, phospholipids, and other endogenous metabolites that can interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3]
Q2: I am observing a lower-than-expected signal for this compound in my biological samples compared to my standards in pure solvent. What is the likely cause?
A2: This is a classic indication of ion suppression, a common form of matrix effect.[1] The most probable cause is the co-elution of endogenous components from your sample matrix, such as phospholipids, which compete with this compound for ionization.[1][4] This competition reduces the number of this compound ions that reach the detector, leading to a suppressed signal and inaccurate quantification.
Q3: How can I determine if my this compound quantification is being affected by matrix effects?
A3: A standard method to assess matrix effects is the post-extraction spike experiment.[2][5] This involves comparing the response of an analyte spiked into a blank matrix extract to the response of the same analyte in a neat solution. A significant difference between these responses indicates the presence of matrix effects.[5] A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6]
Q4: What is the most effective way to compensate for matrix effects in this compound quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[6][7][8] A SIL-IS for this compound would be a version of the molecule where some atoms are replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). This standard is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By comparing the signal of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved.[7][8]
Q5: What are some sample preparation strategies to minimize matrix effects before LC-MS/MS analysis?
A5: A thorough sample preparation protocol is crucial for reducing matrix effects.[9] Common techniques include:
-
Protein Precipitation (PPT): This method removes proteins, but may not effectively eliminate other interfering substances like phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): LLE can separate analytes from interfering matrix components based on their differential solubility in immiscible solvents.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects by selectively isolating the analyte of interest.[1][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of this compound quantification | Inconsistent matrix effects between samples. | Implement a more robust sample cleanup method, such as solid-phase extraction (SPE). Utilize a stable isotope-labeled internal standard (SIL-IS) to correct for variability. |
| Low signal intensity of this compound in the sample matrix | Ion suppression due to co-eluting matrix components. | Optimize the chromatographic method to separate this compound from interfering compounds. Improve the sample preparation protocol to remove these interferences. |
| High variability in replicate injections | Contamination buildup in the LC-MS system. | Implement a column wash step between injections to remove residual matrix components. Regularly clean the ion source of the mass spectrometer. |
| Inaccurate quantification despite using an internal standard | The chosen internal standard is not co-eluting with this compound or is not behaving similarly in the ion source. | The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, use a structural analog that has very similar chromatographic and ionization properties. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of matrix effects.
1. Prepare Three Sets of Samples:
- Set A (Neat Solution): Spike the this compound standard into the initial mobile phase or reconstitution solvent at a known concentration (e.g., 50 ng/mL).
- Set B (Post-Spiked Sample): Process a blank matrix sample (e.g., plasma, tissue homogenate) through the entire extraction procedure. Spike the this compound standard into the final extract at the same concentration as Set A.
- Set C (Blank Matrix): Process a blank matrix sample without spiking the analyte.
2. LC-MS/MS Analysis:
- Analyze all three sets of samples using the developed LC-MS/MS method.
3. Data Analysis:
- Calculate the Matrix Factor (MF) using the following formula:
- MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
- An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
Example Data: Matrix Effect Evaluation
| Sample Set | Description | Mean Peak Area (n=3) | Matrix Factor (%) | Interpretation |
| A | This compound in neat solution | 1,500,000 | - | - |
| B | This compound in matrix extract | 975,000 | 65% | Significant Ion Suppression |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol describes a general procedure for cleaning up biological samples to reduce matrix effects.
1. Sample Pre-treatment:
- Thaw biological samples (e.g., plasma, tissue homogenate) on ice.
- Perform protein precipitation by adding a 3:1 volume of cold acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Collect the supernatant.
2. SPE Cartridge Conditioning:
- Condition a C18 SPE cartridge by passing methanol (B129727) followed by equilibration with water.
3. Sample Loading:
- Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
4. Washing:
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
5. Elution:
- Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
6. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: General workflow for sample preparation using SPE.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.foxchase.org [profiles.foxchase.org]
- 9. chromatographyonline.com [chromatographyonline.com]
troubleshooting poor recovery of 4-methylpentanoyl-CoA from biological samples
Welcome to the technical support center for the analysis of 4-methylpentanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the recovery of this compound from biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for ensuring good recovery of this compound?
A1: The most critical steps are rapid sample quenching to halt metabolic activity, efficient extraction to lyse cells and solubilize the analyte, and proper purification to remove interfering substances. Acyl-CoAs are present in low nanomolar amounts in tissues and are susceptible to degradation, so speed and cold temperatures are crucial throughout the process.[1]
Q2: How does the choice of extraction solvent impact the recovery of this compound?
A2: The choice of solvent is critical. Acidic conditions, such as those using perchloric acid or sulfosalicylic acid (SSA), are effective for quenching and deproteinization.[1] Organic solvents like 80% methanol (B129727) can also yield high recovery of short-chain acyl-CoAs.[2] However, the presence of formic acid or acetonitrile (B52724) in the extraction solvent can lead to poor or no signal for most acyl-CoA compounds.[2]
Q3: My this compound signal is low or undetectable. What are the likely causes?
A3: Low or undetectable signal can stem from several issues:
-
Analyte Degradation: this compound is unstable in aqueous solutions and can be hydrolyzed.[3] Immediate processing of samples at cold temperatures is essential.
-
Inefficient Extraction: The extraction method may not be suitable for your sample type, leading to incomplete lysis and poor recovery.
-
Sample Loss During Purification: Solid-phase extraction (SPE) is commonly used but can lead to the loss of short-chain acyl-CoAs if not optimized.[4]
-
Matrix Effects in LC-MS/MS: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.
Q4: Can I store my biological samples before extracting this compound?
A4: Yes, but proper storage is critical to prevent degradation. Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[5] This minimizes enzymatic activity that can alter acyl-CoA levels.
Troubleshooting Guide
Issue 1: Low Overall Recovery of this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis and Extraction | Ensure the homogenization method is adequate for your sample type. Consider using a rotor-stator homogenizer for tissues.[5] Evaluate different extraction solvents; for short-chain acyl-CoAs like this compound, 80% methanol or 5-sulfosalicylic acid (SSA) are good starting points.[2][4] |
| Analyte Degradation During Sample Preparation | Maintain samples on ice at all times. Use pre-chilled solvents and tubes. Minimize the time between sample collection and extraction. Acyl-CoAs are unstable and susceptible to hydrolysis.[3] |
| Loss During Solid-Phase Extraction (SPE) | If using SPE for cleanup, ensure the cartridge type and elution solvents are optimized for short-chain acyl-CoAs. Some methods bypass SPE to prevent the loss of certain CoA species.[4] |
| Suboptimal pH of Extraction Buffer | The pH of the extraction buffer can influence recovery. For instance, a KH2PO4 buffer at pH 4.9 has been used effectively for long-chain acyl-CoA extraction from tissues.[6] |
Issue 2: High Variability in Recovery Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Homogenization | Ensure each sample is homogenized for the same duration and at the same intensity to achieve uniform lysis. |
| Precipitation of Analyte | After extraction and centrifugation, ensure the supernatant is carefully transferred without disturbing the pellet. Some acyl-CoAs may precipitate with proteins. |
| Inconsistent SPE Cartridge Performance | If using SPE, ensure cartridges are from the same lot and are conditioned and eluted consistently. |
Experimental Protocols
Protocol 1: Extraction of this compound using Sulfosalicylic Acid (SSA)
This method is adapted from a procedure for short-chain acyl-CoAs and biosynthetic precursors and avoids the need for solid-phase extraction.[4]
-
Sample Preparation: For cultured cells, aspirate the media and add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) sulfosalicylic acid (SSA).[7] For tissues, flash-freeze in liquid nitrogen and grind to a powder.
-
Homogenization: Homogenize the powdered tissue in a pre-chilled extraction solution (e.g., 2.5% SSA).
-
Deproteinization: Vortex the homogenate and then centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[7]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
-
Internal Standard: It is highly recommended to spike the sample with a suitable internal standard, such as an isotopically labeled version of the analyte or a structurally similar acyl-CoA, at the beginning of the extraction process to control for variability.[4]
Protocol 2: Extraction of this compound using Methanol
This protocol is based on a method optimized for broad acyl-CoA profiling.[2]
-
Quenching and Lysis: For cell cultures, aspirate the medium and add ice-cold 80% methanol. For tissues, homogenize the frozen powder in cold 80% methanol.
-
Extraction: Vortex the samples vigorously and incubate at 4°C for a defined period to ensure complete extraction.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) at 4°C for 3 minutes.[2]
-
Supernatant Transfer: Transfer the supernatant to a new tube for analysis.
-
Solvent Stability: Ammonium acetate (B1210297) buffered solvent at a neutral pH has been shown to stabilize most acyl-CoA compounds.[2]
Quantitative Data Summary
The following table summarizes the recovery of various acyl-CoAs using different extraction methods, which can serve as a reference for expected recovery rates.
| Acyl-CoA | Extraction Method | Recovery (%) | Reference |
| Short-Chain Acyl-CoAs | 80% Methanol | Highest MS Intensities | [2] |
| Short-Chain Acyl-CoAs | 10% TCA followed by SPE | Variable, potential loss | [4] |
| Long-Chain Acyl-CoAs | Acetonitrile/Isopropanol with SPE | 70-80% | [6] |
Visualizations
Caption: General Workflow for this compound Analysis.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
optimizing collision energy for 4-methylpentanoyl-CoA fragmentation in MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the MS/MS fragmentation of 4-methylpentanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the expected MS/MS fragmentation pattern for this compound?
A1: In positive ion electrospray ionization (ESI) mode, all acyl-CoA species exhibit a highly predictable and characteristic fragmentation pattern upon collision-induced dissociation (CID).[1][2][3][4] For this compound ([M+H]⁺ precursor ion at m/z 867.3), the fragmentation is dominated by two key pathways:
-
Neutral Loss of the 3'-phosphoadenosine 5'-diphosphate moiety: This is typically the most abundant fragmentation pathway, resulting in a neutral loss of 507 Da.[1][2][4][5] This transition is ideal for quantification using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[1][2][6]
-
Formation of the Adenosine 3',5'-bisphosphate Fragment: A common product ion at m/z 428 is consistently observed, which represents the core CoA moiety.[1][2][4][7] This ion serves as an excellent qualitative marker to confirm the presence of an acyl-CoA compound.
The diagram below illustrates this common fragmentation pathway.
The key parameters for setting up an MRM experiment are summarized in the table below.
| Parameter | Value | Description | Reference |
| Precursor Ion (Q1) | m/z 867.3 | The protonated molecular ion of this compound. | N/A |
| Quantitative Product Ion (Q3) | m/z 360.3 | Fragment resulting from the neutral loss of 507 Da, retaining the acyl chain. Used for quantification. | [1][2][5] |
| Qualitative Product Ion (Q3) | m/z 428.1 | Common fragment of the CoA moiety. Used for confirmation. | [1][2][4] |
| Characteristic Neutral Loss | 507.0 Da | Corresponds to the 3'-phosphoadenosine 5'-diphosphate group. | [1][2][3][4] |
Q2: Why is optimizing the collision energy (CE) crucial for this analysis?
A2: Collision energy is one of the most critical parameters influencing MS/MS spectra.[8] Optimal fragmentation is highly compound-specific, and a properly optimized CE ensures the maximal generation of the desired product ion, leading to the best possible sensitivity and signal-to-noise ratio.[8][9]
-
Insufficient CE: If the energy is too low, the precursor ion will not fragment efficiently, resulting in a weak product ion signal and a strong residual precursor signal.[10][11]
-
Excessive CE: If the energy is too high, the desired product ion (e.g., m/z 360.3) may undergo further, secondary fragmentation into smaller, less specific ions, which also reduces its intensity and can lead to signal loss from ion scattering.[10][11]
The goal of optimization is to find the "sweet spot" that maximizes the abundance of the target product ion, as shown in studies where CE is ramped to find the optimal value.[12][13][14]
Q3: What is the standard procedure for optimizing collision energy?
A3: The most common method for optimizing CE is to perform a direct infusion of a standard solution of the analyte (e.g., this compound) and acquire data in product ion scan mode while systematically varying the collision energy. The CE value that produces the highest intensity for the target product ion is then selected for the final analytical method. Modern mass spectrometer software often includes automated workflows for this process.[8][13]
Experimental Protocols
Protocol 1: Collision Energy Optimization via Direct Infusion
This protocol outlines the steps to determine the optimal collision energy for the 867.3 -> 360.3 transition of this compound.
-
Prepare Standard Solution:
-
Set Up Infusion:
-
Set up a syringe pump to directly infuse the standard solution into the mass spectrometer's ion source at a stable flow rate (e.g., 5-10 µL/min).[16]
-
-
Configure the MS Method:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Create a product ion scan method. Set Q1 to isolate the precursor ion of this compound (m/z 867.3).
-
Set Q3 to scan a relevant mass range to observe the expected product ions (e.g., m/z 100-900).
-
Define a collision energy ramp. Set the instrument to acquire spectra at increasing CE values (e.g., in steps of 2-5 eV, over a range from 5 eV to 60 eV).
-
-
Acquire and Analyze Data:
-
Begin the infusion and allow the signal to stabilize.
-
Start the data acquisition.
-
After acquisition, extract the ion chromatogram (XIC) for the target product ion (m/z 360.3).
-
Plot the intensity of the m/z 360.3 product ion against the corresponding collision energy value.
-
The CE value that yields the maximum intensity is the optimal collision energy for your specific instrument and conditions.[13]
-
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-elution of acyl-CoA isomers in chromatography
Welcome to the technical support center for acyl-CoA analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution of acyl-CoA isomers during chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the co-elution of acyl-CoA isomers?
A1: The primary challenges in separating acyl-CoA isomers stem from their structural similarities. Key reasons for co-elution include:
-
Positional Isomers: Isomers with the same chemical formula but different arrangements of atoms, such as methylmalonyl-CoA and succinyl-CoA, possess very similar physicochemical properties, making them difficult to resolve with standard chromatographic methods.[1][2]
-
Stereoisomers: The presence of chiral centers results in enantiomers (e.g., 3R- and 3S-hydroxyacyl-CoAs) that are chemically identical in a non-chiral environment, thus requiring specialized chiral separation techniques.[3]
-
Branched vs. Straight-Chain Isomers: Isomers like butyryl-CoA (straight-chain) and isobutyryl-CoA (branched-chain) can be challenging to separate due to subtle differences in their hydrophobicity and shape.[4][5]
Q2: How can I detect if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially when peaks perfectly overlap. Look for these signs:
-
Asymmetrical Peaks: The presence of a "shoulder" on a peak or two merged peaks is a strong indicator of co-elution.[6][7]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can analyze the UV spectra across the peak. If the spectra are not identical, it suggests the presence of multiple compounds.[6][7]
-
Mass Spectrometry (MS) Data: When using an MS detector, you can examine the mass spectra across the chromatographic peak. A shift in the ion profiles indicates that multiple species are eluting at the same time.[6] For certain isomers like methylmalonyl-CoA and succinyl-CoA, using a specific fragment ion (e.g., m/z 317 for methylmalonyl-CoA) can ensure selective quantitation even with peak overlap.[1]
Q3: What are the first steps to take when troubleshooting the co-elution of acyl-CoA isomers?
A3: When facing co-elution, start by systematically adjusting the parameters of your existing method. The resolution equation highlights three key areas for optimization: capacity factor (k'), selectivity (α), and efficiency (N).[7]
-
Optimize Capacity Factor (k'): Ensure your compounds are retained sufficiently on the column (ideally k' between 1 and 5). If retention is too low, weaken the mobile phase to increase interaction with the stationary phase.[6][7]
-
Improve Selectivity (α): This is often the most critical factor for isomer separation. Modify the mobile phase composition (e.g., change organic solvent, adjust pH, add ion-pairing agents) or switch to a column with a different stationary phase chemistry.[5][7][8]
-
Increase Efficiency (N): Use a column with a smaller particle size, a longer length, or a smaller internal diameter to generate narrower peaks, which can improve resolution.[8]
Q4: How can I optimize my mobile phase to improve separation?
A4: Mobile phase optimization is a powerful tool for resolving isomers.
-
Change Organic Solvent: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity.[7]
-
Adjust pH: For ionizable compounds like acyl-CoAs, modifying the mobile phase pH can significantly impact retention and selectivity.[8][9][10] Short-chain acyl-CoAs often require slightly acidic mobile phases, while long-chain species may exhibit peak tailing under these conditions.[9] Some methods successfully use high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) gradient to separate long-chain acyl-CoAs.[11]
-
Use Additives/Buffers: Buffers like ammonium acetate (B1210297) or ammonium formate (B1220265) are commonly used to control pH and improve peak shape.[2][12]
Q5: Which type of chromatography column (stationary phase) is best for separating acyl-CoA isomers?
A5: The choice of stationary phase is critical for achieving selectivity.
-
Reverse-Phase (RP) Columns: C18 columns are the most commonly used for acyl-CoA analysis.[13][14][15] However, if a standard C18 column fails to provide resolution, consider alternatives.
-
Alternate Reverse-Phase Chemistries: Columns with different bonded phases, such as C8, Phenyl, or those with embedded polar groups, can offer different selectivity for isomers.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be an alternative to reverse-phase methods, particularly when dealing with very polar compounds.[16]
-
Two-Dimensional LC (2D-LC): For highly complex samples, a 2D-LC approach can significantly enhance resolution by using two different column chemistries or separation mechanisms.[4]
Q6: When should I consider using ion-pairing agents?
A6: Ion-pairing chromatography (IPC) is a technique used to improve the retention and separation of charged molecules on reverse-phase columns.[17][18]
-
When to Use: Consider IPC when other mobile and stationary phase optimizations have failed to resolve your isomers. It is particularly effective for separating isomeric acyl-CoAs.[4]
-
How it Works: An ion-pairing agent (e.g., an alkylamine) is added to the mobile phase. It forms a neutral ion pair with the charged analyte (the anionic phosphate (B84403) groups on the CoA moiety), increasing its hydrophobicity and retention on the RP column.[19]
-
Considerations: Ion-pairing reagents can be difficult to remove from the LC system and column and may cause ion suppression in MS.[11][16] It is often recommended to dedicate a column specifically for ion-pairing applications.[16][18]
Q7: Can derivatization help in separating acyl-CoA isomers?
A7: Yes, derivatization can be a powerful strategy. By chemically modifying the acyl-CoA molecule, you can alter its chromatographic properties or introduce a structural feature that enhances separation. A proposed strategy involves the methylation of the phosphate group, which can improve peak shape and chromatographic coverage for a wide range of acyl-CoAs, from free CoA to very-long-chain species.[20] This approach also helps to reduce analyte loss on glass and metal surfaces.[20]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chromatographic analysis of acyl-CoA isomers.
| Problem | Potential Cause | Recommended Solution |
| Co-eluting Isomers / Poor Resolution | Suboptimal mobile phase selectivity. | - Change the organic modifier (e.g., switch from acetonitrile to methanol).[7]- Adjust the mobile phase pH; this can significantly alter the retention of ionizable acyl-CoAs.[8]- Introduce an ion-pairing reagent to the mobile phase to enhance selectivity.[4] |
| Inappropriate stationary phase. | - Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl or polar-embedded column).[5]- Use a column with higher efficiency (longer length, smaller particle size).[8] | |
| Gradient is too steep. | - Decrease the ramp rate of the gradient to allow more time for separation. | |
| Peak Shouldering | Co-elution of a closely related isomer or impurity. | - Follow the steps for "Co-eluting Isomers."- Use peak purity analysis (DAD) or inspect mass spectra across the peak to confirm co-elution.[6] |
| Contamination at the column inlet. | - Backflush the column or replace the inlet frit.[3] | |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., with acidic silanols). | - Add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase.[3]- Use a column with high-quality end-capping. |
| Long-chain acyl-CoAs under acidic conditions. | - Long-chain acyl-CoAs can exhibit peak tailing in acidic mobile phases; consider using a high pH method.[9] | |
| Column overload. | - Reduce the injection volume or the concentration of the sample.[3] | |
| Retention Time Drift | Column not fully equilibrated. | - Increase the column equilibration time between injections, especially when using ion-pairing reagents or complex gradients.[3][18] |
| Inconsistent mobile phase preparation. | - Prepare fresh mobile phase for each run and ensure it is thoroughly mixed.[3] | |
| Temperature fluctuations. | - Use a column oven to maintain a constant and stable temperature.[3][8] |
Experimental Protocols & Data
Comparative Chromatographic Conditions
The following table summarizes various LC conditions that have been successfully used for the separation of acyl-CoAs, providing a starting point for method development.
| Parameter | Method 1 (Short/Medium Chain)[2] | Method 2 (Long Chain)[2] | Method 3 (General Purpose)[1] | Method 4 (Short Chain Isomers)[13] |
| Column | Luna C18 (100 x 2.0 mm, 3 µm) | Luna C18 (100 x 2.0 mm, 3 µm) | Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm) | Spherisorb ODS II C18 (5 µm) |
| Mobile Phase A | Water with 5 mM ammonium acetate (pH 6.8) | Water with 10 mM ammonium acetate (pH 8.5) | 100 mM ammonium formate, 2% ACN (pH 5.0) | 220 mM potassium phosphate, 0.05% thiodiglycol (B106055) (pH 4.0) |
| Mobile Phase B | Methanol | Acetonitrile | Not specified in detail | 98% Methanol, 2% Chloroform |
| Flow Rate | 0.2 mL/min | 0.2 mL/min | Not specified | Not specified |
| Column Temp. | Room Temperature | Room Temperature | 42°C | Not specified |
Detailed Protocol: LC-MS/MS for Acyl-CoA Profiling
This protocol is adapted from a method developed for the comprehensive profiling of acyl-CoAs.[1]
-
Sample Preparation:
-
Extract acyl-CoAs from biological samples using appropriate methods such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[9]
-
Dissolve the final extract in 100 µL of mobile phase A.
-
-
LC System & Conditions:
-
LC System: Dionex-UltiMate 3000 or equivalent.
-
Column: Agilent ZORBAX 300SB-C8 (100 × 2.1 mm, 3.5 µm) with a guard column.
-
Mobile Phase A: 2% acetonitrile in 100 mM ammonium formate, pH adjusted to 5.0.
-
Gradient: A programmed gradient suitable for separating short- to long-chain acyl-CoAs.
-
Column Temperature: 42°C.
-
Autosampler Temperature: 5°C.
-
Injection Volume: 40 µL.
-
-
MS/MS Detection:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive or negative ion mode (positive mode may be more sensitive for some species).[14][21]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Program the instrument to monitor the specific precursor-to-product ion transitions for each target acyl-CoA. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[9][10]
-
Visualizations
Logical Workflows and Diagrams
The following diagrams illustrate key decision-making processes and concepts in troubleshooting acyl-CoA co-elution.
Caption: A logical workflow for systematically troubleshooting co-elution issues.
Caption: Decision tree for selecting a suitable chromatographic strategy.
Caption: Simplified diagram of the ion-pairing mechanism in RPLC.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. separation of two isomers - Chromatography Forum [chromforum.org]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. - MedCrave online [medcraveonline.com]
- 19. agilent.com [agilent.com]
- 20. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
preventing enzymatic degradation of 4-methylpentanoyl-CoA post-extraction
Welcome to the technical support center for the analysis of 4-methylpentanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for preventing the enzymatic degradation of this compound following extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound, also known as isocaproyl-CoA, is a key intermediate in the catabolism of the branched-chain amino acid, leucine (B10760876). Its accurate measurement is crucial for studying various metabolic processes and disorders, including certain inborn errors of metabolism.
Q2: What are the primary causes of this compound degradation post-extraction?
The primary causes of degradation are enzymatic activity and chemical instability. Upon cell lysis, enzymes such as acyl-CoA dehydrogenases and acyl-CoA thioesterases are released and can rapidly hydrolyze the thioester bond of this compound. Additionally, the thioester bond is susceptible to chemical hydrolysis, particularly at neutral or alkaline pH.
Q3: What are the most critical steps to prevent degradation?
The most critical steps are:
-
Rapid Quenching: Immediately stopping all enzymatic activity at the moment of sample collection.
-
Low Temperatures: Maintaining samples at low temperatures (0-4°C or below) throughout the extraction procedure.
-
Acidic pH: Using acidic buffers (pH 4.5-5.5) to minimize chemical hydrolysis of the thioester bond.
Q4: Which enzymes are primarily responsible for the degradation of this compound?
The main enzymes are:
-
Isovaleryl-CoA dehydrogenase: This mitochondrial enzyme is specific to the leucine degradation pathway and catalyzes the conversion of isovaleryl-CoA (a close structural analog) to 3-methylcrotonyl-CoA. It is highly likely to also act on this compound.
-
Acyl-CoA thioesterases (ACOTs): These enzymes hydrolyze the thioester bond of acyl-CoAs, releasing the free fatty acid and Coenzyme A. Several ACOTs have broad substrate specificity and can degrade short-chain branched-chain acyl-CoAs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Incomplete quenching of enzymatic activity. | For cultured cells, quench by adding ice-cold methanol (B129727) or a methanol/acetonitrile (B52724) mixture directly to the culture dish. For tissues, immediately freeze-clamp the tissue in liquid nitrogen upon collection. |
| Degradation due to non-optimal pH. | Ensure the extraction buffer has an acidic pH, ideally around 4.9. A common choice is a potassium phosphate (B84403) buffer (100 mM, pH 4.9).[1] | |
| Thermal degradation. | Keep all samples, buffers, and tubes on ice or at 4°C throughout the entire extraction process. Use pre-chilled solvents. | |
| High variability between replicate samples | Inconsistent sample handling and quenching time. | Standardize the time between sample collection and quenching to be as short as possible. Ensure uniform and rapid freezing of tissue samples. |
| Inefficient extraction. | Ensure thorough homogenization of the sample. Optimize the ratio of extraction solvent to sample mass. | |
| Presence of interfering peaks in chromatogram | Incomplete removal of proteins and other cellular components. | Include a protein precipitation step using trichloroacetic acid (TCA) or perchloric acid (PCA), followed by centrifugation. Solid-phase extraction (SPE) can also be used for cleanup. |
| Contamination from labware or solvents. | Use high-purity solvents and thoroughly clean all glassware. Run solvent blanks to identify sources of contamination. |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Cultured Cells
This protocol is designed for the rapid quenching and extraction of short-chain acyl-CoAs from adherent or suspension cell cultures.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold methanol (LC-MS grade)
-
Ice-cold acetonitrile (LC-MS grade)
-
100 mM Potassium phosphate buffer (pH 4.9)
-
Internal standard (e.g., ¹³C-labeled isocaproyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C operation
Procedure:
-
Cell Washing:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, pellet the cells by centrifugation (500 x g for 5 min at 4°C) and wash twice with ice-cold PBS.
-
-
Quenching and Lysis:
-
Add 1 mL of ice-cold 80% methanol containing the internal standard directly to the cell pellet or plate.
-
For adherent cells, scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis (e.g., 50 µL of 5% methanol in 10 mM ammonium (B1175870) acetate).
-
Protocol 2: Extraction of this compound from Tissue Samples
This protocol is adapted from methods for the extraction of short- and long-chain acyl-CoAs from tissues.[1]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
100 mM Potassium phosphate buffer (pH 4.9)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Internal standard (e.g., ¹³C-labeled isocaproyl-CoA)
-
Glass homogenizer
-
Centrifuge capable of 4°C operation
Procedure:
-
Sample Collection and Quenching:
-
Immediately after collection, freeze-clamp the tissue in liquid nitrogen.
-
-
Homogenization:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Weigh approximately 50-100 mg of the powdered tissue into a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Extraction:
-
Add 4 mL of a 3:1 (v/v) solution of acetonitrile:isopropanol to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection and Processing:
-
Collect the supernatant.
-
For cleaner samples, a solid-phase extraction (SPE) step can be performed at this stage.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute in a suitable solvent for LC-MS analysis.
-
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability of Acyl-CoA Samples
| Sample Type | Storage Temperature | Recommended Duration | Expected Stability |
| Tissue/Cell Pellet | -80°C | Long-term (months) | High, if properly flash-frozen. |
| Acyl-CoA Extract (dried) | -80°C | Long-term (months) | High. |
| Reconstituted Extract | 4°C (in autosampler) | < 24 hours | Moderate, degradation can occur over time. |
Table 2: Potential Enzymatic Inhibitors for Stabilization of this compound
| Enzyme Target | Inhibitor | Mechanism of Action | Typical Concentration Range | Reference |
| Acyl-CoA Dehydrogenases | Hypoglycin (B18308) A | Specific inhibitor of isovaleryl-CoA dehydrogenase.[2] | To be determined empirically | [2] |
| Methylene-cyclopropylacetyl-CoA | Active metabolite of hypoglycin, potent inhibitor. | To be determined empirically | [3] | |
| Acyl-CoA Thioesterases | General inhibitors (e.g., PMSF, EDTA) | Broad-spectrum protease and metallo-enzyme inhibitors. | 1-5 mM | General knowledge |
| Specific ACOT inhibitors | Currently under development, limited commercial availability. | N/A |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Enzymatic degradation pathways of this compound and points of inhibition.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypoglycin A: a specific inhibitor of isovaleryl CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Validation of 4-Methylpentanoyl-CoA Identity in Metabolomics Data
For researchers, scientists, and drug development professionals engaged in metabolomics, the accurate identification of metabolites is paramount. This guide provides an objective comparison of methods for the validation of 4-methylpentanoyl-CoA, a branched-chain acyl-CoA involved in key metabolic pathways. Supported by experimental data and detailed protocols, this document aims to facilitate the selection of appropriate validation strategies.
Comparative Analysis of Validation Methods
The validation of this compound identity in complex biological samples primarily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The confidence in identification is significantly enhanced by comparing the analytical data of the putative compound with that of an authentic chemical standard. Key validation parameters include retention time matching, and mass spectral fragmentation pattern correlation.
Table 1: Comparison of Analytical Techniques for this compound Validation
| Validation Parameter | LC-MS/MS with Authentic Standard | High-Resolution MS/MS without Standard | Considerations for this compound |
| Retention Time (RT) | High confidence match of chromatographic RT between the sample and a pure standard. | RT can be predicted based on physicochemical properties and chromatographic system, but with lower confidence.[1] | Isomers of this compound may have very similar retention times, making a standard crucial for unambiguous identification.[2] |
| MS/MS Fragmentation | Direct comparison of the fragmentation pattern of the analyte with the standard. | Putative identification based on characteristic neutral losses (e.g., 507 Da for acyl-CoAs) and comparison to in-silico fragmentation databases.[3][4] | The characteristic neutral loss of 507 Da is common to all acyl-CoAs; therefore, specific fragment ions are needed to confirm the acyl group identity.[3][5] |
| Quantitative Accuracy | High accuracy and precision achievable with the use of a stable isotope-labeled internal standard. | Semi-quantitative at best, relying on relative peak intensities. | For accurate quantification, a heavy-isotope labeled this compound standard is ideal. |
| Confidence Level | Level 1 (Metabolomics Standards Initiative) | Level 2 or 3 | Achieving Level 1 identification, the gold standard, requires an authentic standard. |
Experimental Protocols
Reproducible and robust experimental protocols are fundamental to the reliable validation of this compound. Below are detailed methods for the extraction and LC-MS/MS analysis of acyl-CoAs from biological samples.
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is designed for the efficient extraction of a broad range of acyl-CoAs, including this compound, from mammalian cell cultures.[6]
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Ice-cold 80% methanol (B129727) in water
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)
Procedure:
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells and wash twice with ice-cold PBS.
-
Metabolite Extraction: Add a sufficient volume of ice-cold 80% methanol to the cells. For adherent cells, scrape the cells in the methanol. For suspension cells, resuspend the cell pellet in the methanol.
-
Protein Precipitation: Vortex the cell lysate vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines a general approach for the targeted analysis of this compound using a reversed-phase liquid chromatography coupled to a tandem mass spectrometer.[7]
Instrumentation:
-
UHPLC system
-
Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
LC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transition:
-
Collision Energy: Optimized for the specific MRM transition.
Visualizing the Context: Workflows and Pathways
Understanding the broader context of this compound's role and the analytical process is crucial for data interpretation.
Caption: A generalized workflow for the validation of this compound.
This compound is an intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine.[8][9] Visualizing this pathway helps in understanding its biological significance.
Caption: The catabolic pathway of Leucine, highlighting this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Branched-Chain Acyl-CoAs: Isovaleryl-CoA and Isobutyryl-CoA
Introduction
In the study of branched-chain amino acid (BCAA) metabolism, precise identification and comparison of key intermediates are crucial for understanding metabolic pathways and associated disorders. It is important to first clarify a point of nomenclature: 4-methylpentanoyl-CoA is the systematic IUPAC name for the molecule commonly known as isocaproyl-CoA . They are the same compound, an intermediate in leucine (B10760876) metabolism.
Therefore, a direct comparison is not applicable. Instead, this guide presents a comparative analysis of two distinct, yet related, key intermediates in BCAA catabolism: Isovaleryl-CoA (derived from leucine) and Isobutyryl-CoA (derived from valine). Both are critical molecules whose metabolic pathways are central to cellular energy and homeostasis. Deficiencies in their respective metabolic enzymes lead to serious inherited metabolic disorders. This guide provides a detailed comparison of their metabolic roles, the enzymes that process them, their clinical significance, and the experimental methods used to study them.
Metabolic and Physicochemical Comparison
Isovaleryl-CoA and Isobutyryl-CoA are both branched-chain acyl-CoA esters, but they differ in their carbon skeleton, metabolic origin, and ultimate fate. These differences are fundamental to their distinct roles in cellular metabolism.
| Feature | Isovaleryl-CoA | Isobutyryl-CoA |
| Source Amino Acid | L-Leucine | L-Valine |
| Chemical Formula | C26H44N7O17P3S | C25H42N7O17P3S |
| Carbon Atoms (Acyl Chain) | 5 | 4 |
| Key Catabolic Enzyme | Isovaleryl-CoA Dehydrogenase (IVD) | Isobutyryl-CoA Dehydrogenase (IBD) |
| Metabolic Fate | Enters the Krebs cycle via Acetyl-CoA and is a precursor for ketone body synthesis (Acetoacetate). | Enters the Krebs cycle via Succinyl-CoA. |
| Associated Genetic Disorder | Isovaleric Acidemia (IVA) | Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) |
| Primary Disease Biomarker | Isovalerylglycine, Isovalerylcarnitine (C5) | Isobutyrylglycine, Isobutyrylcarnitine (C4) |
Biochemical Pathways and Significance
Isovaleryl-CoA and Isobutyryl-CoA are generated after the initial two steps of BCAA catabolism (transamination and oxidative decarboxylation). From this point, their pathways diverge significantly.
The catabolism of isovaleryl-CoA to propionyl-CoA involves a critical dehydrogenation step catalyzed by Isovaleryl-CoA Dehydrogenase (IVD). A deficiency in IVD leads to the accumulation of isovaleric acid and its derivatives, causing Isovaleric Acidemia, a condition characterized by neurological issues and metabolic ketoacidosis.
Conversely, isobutyryl-CoA is dehydrogenated by Isobutyryl-CoA Dehydrogenase (IBD). Its metabolic pathway ultimately leads to the formation of succinyl-CoA, which is an anaplerotic substrate for the Krebs cycle. IBDD is a less common disorder, often presenting with a milder and more varied clinical phenotype.
Detailed Experimental Protocols
Accurate quantification and functional analysis of Isovaleryl-CoA and Isobutyryl-CoA are essential for both basic research and clinical diagnostics. Below are representative protocols for their analysis.
Protocol 1: Quantification of Acyl-CoAs by LC-MS/MS
This method allows for the sensitive and specific measurement of short-chain acyl-CoAs from biological samples like cultured cells or tissue homogenates.
1. Sample Preparation and Extraction:
-
Homogenize 10-20 mg of frozen tissue or cell pellet in 500 µL of a cold extraction buffer (e.g., 10% trichloroacetic acid in water).
-
Add internal standards (e.g., [¹³C₄]-Butyryl-CoA) to the homogenate.
-
Vortex vigorously for 1 minute and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and subject it to solid-phase extraction (SPE) using an appropriate cartridge (e.g., Oasis HLB) to remove interfering substances.
-
Elute the acyl-CoAs with a methanol-based solvent, dry the eluate under a stream of nitrogen, and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start at 2% B, ramp to 60% B over 10 minutes, hold for 2 minutes, then re-equilibrate.
- Flow Rate: 0.3 mL/min.
-
Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., for Isobutyryl-CoA and Isovaleryl-CoA).
3. Data Analysis:
-
Quantify the peak area for each analyte.
-
Normalize the analyte peak area to the internal standard peak area.
-
Determine the concentration using a standard curve prepared with known amounts of pure compounds.
Protocol 2: Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Assay
This spectrophotometric assay measures the activity of IVD by monitoring the reduction of an electron acceptor. A similar principle can be applied to measure IBD activity.
1. Reagents and Buffers:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.1 mM EDTA.
-
Substrate: 10 mM Isovaleryl-CoA in water.
-
Electron Acceptor: 2 mM 2,6-dichlorophenolindophenol (DCPIP).
-
Electron Transfer Flavoprotein (ETF): 10 µM solution.
-
Sample: Mitochondrial extract or purified IVD enzyme.
2. Assay Procedure:
-
Prepare a reaction mixture in a 1 mL cuvette containing 800 µL of Assay Buffer, 50 µL of DCPIP, and 20 µL of ETF.
-
Add the biological sample (e.g., 10-50 µg of mitochondrial protein) and incubate at 30°C for 5 minutes to establish a baseline.
-
Initiate the reaction by adding 100 µL of the Isovaleryl-CoA substrate.
-
Immediately monitor the decrease in absorbance at 600 nm (the wavelength at which oxidized DCPIP absorbs) for 5-10 minutes using a spectrophotometer. The rate of DCPIP reduction is proportional to the IVD activity.
3. Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA600/min).
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of DCPIP (ε = 21 mM⁻¹cm⁻¹) to convert the rate into specific activity (e.g., nmol/min/mg protein).
Conclusion
While sharing a common origin as intermediates of BCAA catabolism, Isovaleryl-CoA and Isobutyryl-CoA are distinct molecules with unique metabolic fates and clinical implications. Isovaleryl-CoA, derived from leucine, is ketogenic, feeding into acetyl-CoA production. In contrast, isobutyryl-CoA, from valine, is glucogenic, ultimately forming succinyl-CoA. The specific deficiencies of their respective dehydrogenases, IVD and IBD, lead to distinct metabolic disorders that require different diagnostic and management strategies. The experimental protocols outlined here provide a framework for the precise and differential analysis of these critical metabolites, underpinning further research into BCAA metabolism and associated human diseases.
A Comparative Analysis of Enzyme Kinetics: 4-Methylpentanoyl-CoA vs. Isovaleryl-CoA
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics with structurally similar substrates is paramount for elucidating metabolic pathways and developing targeted therapeutics. This guide provides a detailed comparison of the enzymatic processing of 4-methylpentanoyl-CoA and isovaleryl-CoA, focusing on their interactions with acyl-CoA dehydrogenases.
This analysis reveals that while both are branched-chain acyl-CoA molecules, their metabolism is handled by distinct enzymes with differing efficiencies. Isovaleryl-CoA, a key intermediate in leucine (B10760876) catabolism, is a high-affinity substrate for isovaleryl-CoA dehydrogenase (IVD). In contrast, this compound (also known as isocaproyl-CoA) is primarily a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), an enzyme with broader specificity. This distinction has significant implications for understanding metabolic flux and the pathophysiology of related metabolic disorders.
Quantitative Comparison of Kinetic Parameters
| Substrate | Enzyme | K_m_ (µM) | V_max_ (units) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Isovaleryl-CoA | Recombinant Human Isovaleryl-CoA Dehydrogenase (IVD) | 1.0 | 112.5 µmol ETF min⁻¹ mg⁻¹ | - | 4.3 x 10⁶ | [1] |
| Isovaleryl-CoA | Human Fibroblast Isovaleryl-CoA Dehydrogenase | 22 | 51 pmol ³H₂O/min/mg protein | - | - | |
| Butyryl-CoA | DmdC1 from Ruegeria pomeroyi | 19 | - | 0.40 | - | |
| Valeryl-CoA | DmdC1 from Ruegeria pomeroyi | 7 | - | 0.48 | - | |
| Caproyl-CoA | DmdC1 from Ruegeria pomeroyi | 11 | - | 0.73 | - | |
| Isobutyryl-CoA | DmdC1 from Ruegeria pomeroyi | 149 | - | 0.01 | - |
Note: Direct comparative kinetic data for this compound was not found. Data for other short- and branched-chain acyl-CoAs are presented for context.
Metabolic Pathways and Enzymatic Reactions
Isovaleryl-CoA is a crucial intermediate in the degradation pathway of the branched-chain amino acid leucine[2][3]. In contrast, this compound is derived from the metabolism of the branched-chain amino acid isoleucine, though it is a less common metabolite. The initial steps of degradation for both parent amino acids involve a transaminase and a branched-chain α-keto acid dehydrogenase complex[2]. Following these initial steps, the pathways diverge, with specific acyl-CoA dehydrogenases catalyzing the next step.
Experimental Protocols
The determination of enzyme kinetic parameters for acyl-CoA dehydrogenases typically involves monitoring the reduction of an electron acceptor over time. Two common methods are the Electron Transfer Flavoprotein (ETF) fluorescence reduction assay and spectrophotometric assays using artificial electron acceptors.
ETF Fluorescence Reduction Assay
This is considered the gold-standard method for measuring the activity of mitochondrial acyl-CoA dehydrogenases as it uses the natural electron acceptor, ETF. The assay is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.
Materials:
-
Purified recombinant acyl-CoA dehydrogenase (e.g., IVD or MCAD)
-
Purified recombinant Electron Transfer Flavoprotein (ETF)
-
Substrates: Isovaleryl-CoA, this compound
-
Anaerobic cuvette or 96-well plate
-
Spectrofluorometer
-
Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA
-
Deoxygenation system (e.g., glucose/glucose oxidase/catalase system or vacuum/argon cycling)
Procedure:
-
Prepare a reaction mixture in the anaerobic cuvette or plate containing the assay buffer and a known concentration of ETF (typically 2-5 µM).
-
Deoxygenate the reaction mixture using either an enzymatic system (glucose, glucose oxidase, and catalase) or by repeated cycles of vacuum and purging with an inert gas like argon[4].
-
Initiate the reaction by adding a small volume of the acyl-CoA substrate at various concentrations.
-
Monitor the decrease in ETF fluorescence over time. The excitation wavelength is typically around 340 nm, and the emission is monitored at approximately 490 nm[4].
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
Repeat the assay for a range of substrate concentrations to determine K_m_ and V_max_ by fitting the data to the Michaelis-Menten equation.
References
- 1. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Authentication of a Synthetic 4-Methylpentanoyl-CoA Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods and expected data for the authentication of a synthetic standard of 4-methylpentanoyl-CoA, also known as isocaproyl-CoA. Ensuring the identity and purity of synthetic standards is a critical step in metabolic research, particularly in studies involving branched-chain amino acid metabolism and fatty acid oxidation. This document outlines the key analytical techniques, presents expected quantitative data in tabular format, and provides detailed experimental protocols. For comparative purposes, data for a structurally similar short-chain acyl-CoA, hexanoyl-CoA, is included where available.
Physicochemical Properties
The initial step in authenticating a synthetic standard is to confirm its basic physicochemical properties. The molecular formula and exact mass are fundamental parameters that can be verified using high-resolution mass spectrometry.
| Property | This compound | Hexanoyl-CoA (for comparison) | Data Source |
| Molecular Formula | C27H46N7O17P3S | C27H46N7O17P3S | PubChem CID: 89600975 |
| Monoisotopic Mass | 865.1884 g/mol | 865.1884 g/mol | PubChem CID: 89600975 |
| Appearance | White to off-white powder | White to off-white powder | Generic expectation for CoA esters |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a cornerstone technique for assessing the purity of acyl-CoA standards and determining their retention characteristics. The retention time is a key identifier under specific chromatographic conditions.
| Parameter | This compound (Predicted) | Hexanoyl-CoA (Experimental) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 50 mM Potassium Phosphate (B84403), pH 5.3 | 50 mM Potassium Phosphate, pH 5.3 |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 40% B over 20 min | 5% to 40% B over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 260 nm | UV at 260 nm |
| Expected Retention Time | ~15.8 min | ~16.2 min |
Note: The retention time for this compound is a prediction based on its slightly lower hydrophobicity compared to the linear hexanoyl-CoA.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides definitive identification through accurate mass measurement and characteristic fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the synthetic standard.
| Ion Mode | Parameter | Expected Value for this compound | Observed Value (Typical) |
| Positive | [M+H]+ | 866.1962 | 866.1962 ± 5 ppm |
| Negative | [M-H]- | 864.1806 | 864.1806 ± 5 ppm |
Tandem Mass Spectrometry (MS/MS)
Tandem MS reveals the structural integrity of the molecule. Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) | Interpretation |
| 866.2 ( [M+H]+ ) | 20-30 | 359.1 | [Acyl group + Pantetheine]+ |
| 428.1 | [Adenosine-3',5'-diphosphate]+ | ||
| 768.1 | [M+H - Pantetheine]+ | ||
| 303.1 | [M+H - 507 Da]+ (Characteristic) |
Note: The neutral loss of 507 Da is a hallmark of CoA thioesters and provides strong evidence for the presence of the coenzyme A moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms within the molecule. The following are predicted chemical shifts for the 4-methylpentanoyl moiety.
¹H NMR (Predicted, in D₂O)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Hα (CH₂) | 2.55 | t |
| Hβ (CH₂) | 1.50 | m |
| Hγ (CH) | 1.65 | m |
| Hδ (CH₃) | 0.85 | d |
¹³C NMR (Predicted, in D₂O)
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Thioester) | 205.0 |
| Cα | 45.0 |
| Cβ | 38.5 |
| Cγ | 27.5 |
| Cδ | 22.0 |
Experimental Protocols
HPLC Analysis Protocol
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the synthetic this compound standard in water. Dilute to a working concentration of 100 µg/mL with the initial mobile phase conditions.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Agilent Zorbax, Waters Symmetry) with dimensions of 4.6 x 150 mm and a particle size of 5 µm is recommended.
-
Mobile Phase:
-
A: 50 mM potassium phosphate buffer, adjusted to pH 5.3.
-
B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 40% B
-
25-30 min: 40% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the eluent at 260 nm, the characteristic absorbance maximum for the adenine (B156593) base of coenzyme A.
-
Injection Volume: 10 µL.
LC-MS/MS Analysis Protocol
-
Sample Preparation: Dilute the stock solution of the standard to approximately 10 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and sensitivity.
-
Column: A C18 column with smaller particle size (e.g., 1.7-2.1 µm) is suitable.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A fast gradient, for example, 5% to 95% B over 5 minutes, is often sufficient for the analysis of a pure standard.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for acyl-CoAs.
-
MS1 Scan: Acquire full scan data from m/z 150-1000 to determine the accurate mass of the precursor ion.
-
MS2 Scan (Tandem MS): Select the [M+H]+ ion of this compound (m/z 866.2) for collision-induced dissociation (CID). A collision energy of 20-30 eV is a good starting point to observe the characteristic fragments.
Visualizations
Caption: Workflow for the authentication of a synthetic standard.
Caption: Characteristic MS/MS fragmentation of this compound.
A Researcher's Guide to Assessing Acyl-CoA Antibody Specificity: The Case of 4-Methylpentanoyl-CoA
For researchers in metabolic pathways and drug development, the specific and accurate detection of acyl-Coenzyme A (acyl-CoA) molecules is paramount. While antibodies offer a high-throughput and sensitive method for detection, their inherent potential for cross-reactivity can pose significant challenges. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of a putative pan-acyl-CoA antibody with 4-methylpentanoyl-CoA, a branched-chain acyl-CoA. Furthermore, it presents a robust non-immuno-based alternative for quantification.
Introduction to Acyl-CoA and this compound
Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism and the citric acid cycle. This compound (also known as isocaproyl-CoA) is a key intermediate in the catabolism of the branched-chain amino acid leucine.[1] Accurate measurement of specific acyl-CoAs is crucial for understanding metabolic flux and dysfunction in various disease states.
Given the structural similarities among different acyl-CoA species, an antibody developed against one acyl-CoA may exhibit significant cross-reactivity with others. This guide outlines the experimental procedures to quantify this cross-reactivity and offers a reliable alternative method for specific detection.
Performance Comparison: Immunoassay vs. Mass Spectrometry
For the detection of this compound, two primary methodologies can be considered: a hypothetical enzyme-linked immunosorbent assay (ELISA) utilizing a pan-acyl-CoA antibody and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. The following table summarizes the key performance characteristics of each.
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Antibody-antigen binding competition | Mass-to-charge ratio separation and fragmentation |
| Specificity | Dependent on antibody; potential for cross-reactivity | High; based on specific molecular mass and fragmentation patterns |
| Sensitivity | High (pg to ng/mL range) | Very High (fg to pg/mL range)[2][3] |
| Quantification | Relative to a standard curve | Absolute quantification with labeled internal standards[4] |
| Throughput | High (96-well plate format) | Moderate to High (with autosampler) |
| Sample Prep | Minimal; potential matrix effects | More extensive; requires protein precipitation and extraction[2][5] |
| Multiplexing | Limited to single analyte per assay | Capable of measuring multiple acyl-CoAs simultaneously[2][3] |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Experimental Protocols
Assessing Antibody Cross-Reactivity with Competitive ELISA
A competitive ELISA is the preferred immunoassay format for detecting small molecules like acyl-CoAs.[6][7][8][9] This method relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.
-
Antigen Coating: A 96-well microplate is coated with a conjugate of an acyl-CoA (e.g., butyryl-CoA) linked to a carrier protein (e.g., BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competition: The anti-acyl-CoA antibody is pre-incubated with either a standard solution of the target acyl-CoA (for the standard curve) or the sample containing this compound.
-
Incubation: The antibody-antigen mixture is added to the coated plate. Unbound antibody will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.
-
Data Analysis: The signal is inversely proportional to the concentration of the acyl-CoA in the sample. The percentage cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (Concentration of target acyl-CoA at 50% inhibition / Concentration of this compound at 50% inhibition) x 100
The following table presents hypothetical data from a competitive ELISA designed to test the cross-reactivity of a putative anti-butyryl-CoA antibody with other short-chain acyl-CoAs, including this compound.
| Acyl-CoA Species | IC50 (nM) | % Cross-Reactivity |
| Butyryl-CoA (Target) | 10 | 100% |
| Propionyl-CoA | 50 | 20% |
| Valeryl-CoA | 25 | 40% |
| This compound | 200 | 5% |
| Acetyl-CoA | >1000 | <1% |
Specific Quantification by LC-MS/MS
LC-MS/MS provides a highly specific and sensitive alternative for the quantification of short-chain acyl-CoAs, eliminating the issue of antibody cross-reactivity.[2][3][4][5]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Precipitate proteins using an acid like 5-sulfosalicylic acid (SSA).[2]
-
Centrifuge to pellet the protein and collect the supernatant.
-
Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C-labeled this compound).
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a reverse-phase C18 column.[3]
-
Separate the acyl-CoAs using a gradient of mobile phases, typically water with an ion-pairing agent and an organic solvent like acetonitrile.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionize the eluted acyl-CoAs using electrospray ionization (ESI) in positive mode.
-
Select the precursor ion corresponding to this compound in the first mass analyzer.
-
Fragment the precursor ion in a collision cell.
-
Detect specific product ions in the second mass analyzer.
-
-
Quantification:
-
Quantify the amount of this compound by comparing the peak area of its product ions to the peak area of the product ions from the labeled internal standard.
-
Visualizing Workflows and Pathways
To further clarify the experimental processes and the metabolic context, the following diagrams are provided.
Conclusion
While antibodies provide a powerful tool for molecular detection, their application to small, structurally similar molecules like acyl-CoAs necessitates rigorous validation of specificity. A competitive ELISA format is a viable method for assessing the cross-reactivity of a putative pan-acyl-CoA antibody with this compound. However, for unambiguous and precise quantification, LC-MS/MS remains the gold standard. It offers superior specificity and the ability to multiplex, making it the recommended platform for researchers and drug development professionals requiring high-confidence measurements of this compound and other acyl-CoA species.
References
- 1. This compound | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 6. protocolsandsolutions.com [protocolsandsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Evolving Landscape of Metabolic Disorder Biomarkers: A Comparative Guide to 4-Methylpentanoyl-CoA and Established Analytes
For Immediate Release
A deep dive into the validation of 4-methylpentanoyl-CoA as a potential biomarker for metabolic disorders, benchmarked against currently accepted standards. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the existing and emerging tools for diagnosing and monitoring these complex conditions.
Metabolic disorders, a class of diseases characterized by abnormal chemical reactions that disrupt the body's ability to process nutrients, pose a significant diagnostic and therapeutic challenge. A prime example is Maple Syrup Urine Disease (MSUD), an inherited disorder of branched-chain amino acid (BCAA) metabolism. Timely and accurate diagnosis is critical to prevent severe neurological damage and other life-threatening complications. This guide provides a comparative analysis of the established biomarkers for MSUD and evaluates the potential of this compound, a downstream metabolite of leucine (B10760876), as a novel biomarker.
Established Biomarkers: The Gold Standard in MSUD Diagnosis
The current cornerstones for the diagnosis and monitoring of MSUD are the branched-chain amino acids (BCAAs) and, most notably, alloisoleucine.
-
Branched-Chain Amino Acids (Leucine, Isoleucine, Valine): Elevated levels of these essential amino acids in plasma are a primary indicator of MSUD. Newborn screening programs widely utilize the measurement of BCAAs to identify at-risk infants. However, their levels can be influenced by dietary protein intake, making them less specific than other markers.
-
Alloisoleucine: This stereoisomer of isoleucine is considered the most specific and sensitive biomarker for MSUD.[1][2] Its presence in plasma at concentrations above 5 µmol/L is pathognomonic for the disease, meaning it is definitively indicative of MSUD.[1][2][3]
The following table summarizes the performance of these established biomarkers.
| Biomarker | Normal Plasma Concentration (µmol/L) | Pathognomonic Concentration (µmol/L) | Sensitivity | Specificity |
| Leucine | 50 - 150 | > 200 (significantly elevated in MSUD) | High | Moderate |
| Isoleucine | 30 - 100 | > 100 (significantly elevated in MSUD) | High | Moderate |
| Valine | 150 - 300 | > 300 (significantly elevated in MSUD) | High | Moderate |
| Alloisoleucine | < 2 | > 5 | Very High | Very High |
The Untapped Potential of this compound
This compound is a key intermediate in the catabolic pathway of the branched-chain amino acid leucine. In individuals with MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKDH) complex leads to a metabolic block. This disruption is expected to cause an accumulation of upstream metabolites, including this compound.
Theoretical Advantages as a Biomarker:
-
Proximity to the Metabolic Defect: As a direct downstream product of the enzymatic step preceding the BCKDH complex, its accumulation could, in theory, provide a highly specific indication of the metabolic block.
-
Potential for Early Detection: It is plausible that changes in this compound levels could be detectable early in the disease course.
Current Validation Status: A Call for Research
Despite its theoretical promise, there is a notable absence of published studies that have validated this compound as a clinical biomarker for MSUD. Comprehensive searches of scientific literature did not yield quantitative data comparing the levels of this compound in MSUD patients versus healthy controls. While metabolomics studies in MSUD patients have been conducted, they have not specifically reported on the concentration of this acyl-CoA.[4][5]
This lack of data means that the sensitivity, specificity, and overall clinical utility of this compound as a biomarker for MSUD remain unproven. Further research, including targeted quantitative studies in well-characterized patient cohorts, is essential to determine its potential role in the diagnosis and management of this and other related metabolic disorders.
Experimental Protocols: A Guide to Measurement
Accurate and reproducible quantification of biomarkers is paramount for their clinical application. Below are detailed methodologies for the analysis of both established and potential biomarkers for MSUD.
Quantification of Alloisoleucine and Branched-Chain Amino Acids
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard method for the accurate quantification of amino acids in biological fluids.
Sample Preparation (Plasma):
-
Protein Precipitation: To 50 µL of plasma, add 150 µL of methanol (B129727) containing isotopically labeled internal standards (e.g., 13C6-Leucine, 13C6-Isoleucine, 13C5-Valine).
-
Vortex: Mix thoroughly for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Derivatization (Optional but common for improved chromatography): The supernatant can be dried down under a stream of nitrogen and reconstituted in a derivatizing agent (e.g., butanolic HCl) to form butyl esters of the amino acids. This step enhances chromatographic separation and sensitivity.
-
Final Preparation: After derivatization, the sample is dried again and reconstituted in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column or a specialized amino acid analysis column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of an ion-pairing agent like formic acid, is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each amino acid and their labeled internal standards are monitored.
Proposed Protocol for Quantification of this compound
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While not yet clinically validated for MSUD, the quantification of short-chain acyl-CoAs is achievable with specialized LC-MS/MS methods.
Sample Preparation (Plasma or Tissue Homogenate):
-
Extraction: To a known amount of sample (e.g., 100 µL of plasma), add a 3-fold excess of a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile and methanol). An internal standard, such as a stable isotope-labeled acyl-CoA, should be included in the extraction solution.
-
Homogenization (for tissue): If using tissue, homogenize the sample in the extraction solution on ice.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): The resulting supernatant is loaded onto a pre-conditioned SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) to enrich for acyl-CoAs and remove interfering substances.
-
Elution: The acyl-CoAs are eluted from the SPE cartridge with an appropriate solvent (e.g., methanol with a small amount of ammonium (B1175870) hydroxide).
-
Final Preparation: The eluate is dried under nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile) is employed.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used. For a triple quadrupole instrument, MRM is used to monitor the specific transition of the this compound precursor ion to a characteristic product ion.
Visualizing the Pathways and Processes
To better understand the biochemical and analytical context, the following diagrams have been generated using Graphviz.
Caption: Branched-Chain Amino Acid (BCAA) Catabolic Pathway.
Caption: Experimental Workflow for Biomarker Quantification.
Caption: Logical Steps in Biomarker Validation.
Conclusion: A Path Forward
While alloisoleucine and the branched-chain amino acids remain the validated and clinically accepted biomarkers for Maple Syrup Urine Disease, the theoretical potential of this compound warrants further investigation. Its position in the leucine catabolic pathway makes it a compelling candidate for a highly specific biomarker. However, without rigorous clinical validation studies that provide quantitative data on its performance, its role in the diagnosis and management of MSUD remains speculative. This guide underscores the importance of continued research in the field of metabolomics to uncover and validate novel biomarkers that can improve the lives of individuals with metabolic disorders.
References
confirming the substrate specificity of an enzyme for 4-methylpentanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of enzymes, particularly acyl-CoA dehydrogenases, with a focus on their activity towards 4-methylpentanoyl-CoA (also known as isocaproyl-CoA). Understanding the enzymatic handling of this branched-chain acyl-CoA is crucial for research in metabolic pathways, particularly those related to amino acid catabolism and fatty acid oxidation. This document presents quantitative data from relevant studies, detailed experimental protocols for assessing enzyme activity, and visualizations of the metabolic context and experimental workflows.
Enzymatic Landscape for this compound Metabolism
This compound is a branched-chain acyl-CoA derivative. Its metabolism is primarily linked to the catabolic pathway of the amino acid leucine (B10760876). The key enzymes responsible for processing such substrates belong to the acyl-CoA dehydrogenase (ACAD) family. These flavoenzymes catalyze the α,β-dehydrogenation of acyl-CoA thioesters, a critical step in both fatty acid β-oxidation and the degradation of branched-chain amino acids.
The specificity of different ACADs is determined by the length and structure of the acyl-CoA chain. For branched-chain acyl-CoAs like this compound, the most relevant enzymes are Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) and Isovaleryl-CoA Dehydrogenase (IVD), the latter being specifically involved in leucine metabolism. There is a significant degree of substrate promiscuity among these enzymes, meaning they can act on substrates other than their primary one, albeit with different efficiencies.
Quantitative Comparison of Substrate Specificity
While direct kinetic data for this compound is not extensively available in the literature, we can infer its potential as a substrate by comparing the kinetic parameters of related enzymes with similar branched-chain acyl-CoAs. The following table summarizes the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for human Isovaleryl-CoA Dehydrogenase (IVD) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) with their preferred substrates. These values provide a benchmark for comparison when evaluating the efficacy of an enzyme with this compound. A lower Km value indicates a higher affinity of the enzyme for the substrate.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein·min-1) |
| Isovaleryl-CoA Dehydrogenase (IVD) | Isovaleryl-CoA | 22 | 51 |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-Methylbutyryl-CoA | Not specified | Not specified |
| Isobutyryl-CoA | Not specified | Not specified |
Note: Specific kinetic parameters for SBCAD with (S)-2-Methylbutyryl-CoA and isobutyryl-CoA were not explicitly found in the provided search results, but it is established that SBCAD has the greatest activity towards (S)-2-methylbutyryl-CoA and also reacts significantly with other 2-methyl branched-chain substrates.[1][2]
Based on the structural similarity, it is hypothesized that both IVD and SBCAD would exhibit activity towards this compound, likely with a higher Km and lower Vmax compared to their primary substrates.
Experimental Protocols
Confirming the substrate specificity of an enzyme for this compound requires robust experimental assays. The following are detailed methodologies for key experiments.
1. Enzyme Purification
Purification of the target acyl-CoA dehydrogenase is a prerequisite for accurate kinetic analysis. A common procedure involves:
-
Source: Recombinant expression in E. coli or isolation from tissue homogenates (e.g., liver mitochondria).
-
Lysis: Sonication or French press to disrupt cells.
-
Clarification: Centrifugation to remove cell debris.
-
Chromatography: A multi-step process typically including:
-
Ion Exchange Chromatography: (e.g., DEAE-Sephadex) to separate proteins based on charge.
-
Affinity Chromatography: (e.g., using a ligand that specifically binds the enzyme) for high purity.
-
Size Exclusion Chromatography: (e.g., Sephadex G-150) to separate proteins by size and as a final polishing step.
-
-
Purity Assessment: SDS-PAGE and Western Blotting to confirm the purity and identity of the enzyme.
2. Acyl-CoA Dehydrogenase Activity Assays
Several methods can be employed to measure the activity of ACADs.
-
ETF Fluorescence Reduction Assay (Gold Standard): This anaerobic assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.
-
Reagents: Purified enzyme, purified ETF, this compound, and a buffer system to maintain anaerobic conditions (e.g., glucose/glucose oxidase/catalase).
-
Procedure:
-
Combine the enzyme, ETF, and buffer in a sealed, anaerobic cuvette or a 96-well microplate.
-
Initiate the reaction by adding the substrate (this compound).
-
Monitor the decrease in ETF fluorescence over time using a fluorometer.
-
-
Data Analysis: The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
-
Spectrophotometric Assay: This method uses an artificial electron acceptor that changes absorbance upon reduction.
-
Reagents: Purified enzyme, this compound, and an electron acceptor like ferricenium hexafluorophosphate.
-
Procedure:
-
Combine the enzyme and buffer in a cuvette.
-
Add the substrate and the electron acceptor.
-
Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer.
-
-
Data Analysis: The rate of change in absorbance is used to calculate enzyme activity.
-
-
HPLC-Based Assay: This method directly measures the formation of the product, 4-methylpentenoyl-CoA.
-
Procedure:
-
Incubate the enzyme with this compound for a defined period.
-
Stop the reaction (e.g., by adding acid).
-
Separate the substrate and product using high-performance liquid chromatography (HPLC).
-
Quantify the product peak by UV detection.
-
-
Data Analysis: The amount of product formed over time is used to determine the reaction rate.
-
3. Determination of Kinetic Parameters (Km and Vmax)
To compare the enzyme's efficiency with this compound versus other substrates, Km and Vmax are determined.
-
Procedure:
-
Perform the chosen activity assay using a range of concentrations of this compound and the alternative substrates.
-
Measure the initial reaction velocity (v0) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation or use a Lineweaver-Burk plot to determine Km and Vmax.
-
Visualizations
Metabolic Pathway Context
The following diagram illustrates the position of this compound within the broader context of branched-chain amino acid catabolism, highlighting its relationship to leucine metabolism and the central role of acyl-CoA dehydrogenases.
Experimental Workflow for Substrate Specificity Determination
This diagram outlines the logical flow of experiments to confirm and quantify the substrate specificity of an enzyme for this compound.
References
A Comparative Analysis of the Biological Effects of 4-Methylpentanoyl-CoA and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological effects of 4-methylpentanoyl-CoA and its metabolic precursors, primarily derived from the catabolism of the essential amino acid, leucine (B10760876). While direct experimental data on the specific biological activities of this compound is limited in current scientific literature, this guide synthesizes the established roles of its precursors to provide a framework for understanding its potential physiological significance.
Introduction to the Leucine Catabolic Pathway
Leucine, a branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and metabolic signaling. Its catabolism is a multi-step process occurring primarily in the mitochondria of muscle and other tissues. This pathway generates several bioactive intermediates, culminating in the production of acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production. The key precursors to this compound in this pathway are leucine and isovaleryl-CoA.
dot
Caption: Leucine Catabolism Pathway.
Comparative Biological Effects
The biological effects of the precursors of this compound are better characterized than the compound itself. Leucine is a well-established activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis. The effects of its downstream metabolites are an active area of research.
| Compound | Known Biological Effects | Potency/Efficacy (where available) |
| Leucine | - Potent activator of mTORC1 signaling, promoting muscle protein synthesis.[1] - Stimulates insulin (B600854) secretion. - Serves as a substrate for energy production. | High |
| α-Ketoisocaproate (α-KIC) | - Contributes to the stimulation of insulin secretion. - May play a role in the regulation of muscle protein turnover. | Moderate |
| Isovaleryl-CoA | - Key intermediate in leucine catabolism. - Accumulation due to IVD deficiency leads to isovaleric acidemia, a condition characterized by neurological and metabolic disturbances.[2] This suggests that high concentrations are toxic. | N/A |
| 4-Methylpentanoic Acid (Isocaproic Acid) | - The non-esterified form of this compound. - Functions as a short-chain fatty acid.[3][4][5][6][7][8] - May have roles in lipid metabolism and cellular signaling, similar to other SCFAs.[3][6] | N/A |
| This compound | - As a short-chain acyl-CoA, it is an intermediate in metabolism.[9] - Likely serves as a substrate for further enzymatic reactions. - Specific signaling roles have not yet been elucidated. | N/A |
Signaling Pathways
The primary signaling pathway associated with leucine metabolism is the mTORC1 pathway. Leucine, either directly or indirectly, activates mTORC1, leading to the phosphorylation of downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promote protein synthesis.
dot
Caption: Leucine-mTORC1 Signaling Pathway.
Experimental Protocols
General Workflow for Comparative Analysis
dot
Caption: Experimental Workflow.
Key Experimental Methodologies
-
Cell Culture and Treatment:
-
Cells relevant to the biological question (e.g., myotubes for muscle metabolism, hepatocytes for liver metabolism) are cultured under standard conditions.
-
Cells are then treated with equimolar concentrations of leucine, isovaleryl-CoA, 4-methylpentanoic acid, and synthesized this compound for a defined period.
-
-
Western Blotting for Signaling Pathway Activation:
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of key signaling proteins (e.g., p-S6K, p-4E-BP1) and total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for chemiluminescent or fluorescent detection.
-
Quantification: The intensity of the bands is quantified using densitometry to determine the relative levels of protein phosphorylation.
-
-
Enzyme Activity Assays:
-
To assess the metabolic fate of this compound, the activity of downstream enzymes can be measured. For example, an assay for the subsequent enzyme in the pathway could be developed.
-
A generic acyl-CoA dehydrogenase activity assay can be performed using a spectrophotometric or fluorometric method that measures the reduction of a reporter molecule.
-
Conclusion and Future Directions
While the biological effects of leucine as a signaling molecule are well-documented, the specific roles of its downstream metabolite, this compound, remain to be fully elucidated. Based on the known effects of its precursors, it is plausible that this compound plays a role in cellular metabolism and energy homeostasis. However, direct experimental evidence is needed to confirm these hypotheses and to compare its potency and effects with those of leucine and isovaleryl-CoA.
Future research should focus on:
-
The synthesis of stable and pure this compound for use in in vitro and in vivo studies.
-
Direct comparative studies of the effects of leucine, isovaleryl-CoA, and this compound on key signaling pathways, such as mTORC1.
-
The identification of the specific enzymes that utilize this compound as a substrate.
-
The investigation of the potential therapeutic applications of modulating the levels of this compound and its precursors in metabolic diseases.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 4-Methylpentanoic acid (FDB008206) - FooDB [foodb.ca]
- 4. Isocaproic acid - Wikipedia [en.wikipedia.org]
- 5. 4-Methylpentanoic acid | TargetMol [targetmol.com]
- 6. Isocaproic acid, a metabolite of 20 alpha-hydroxycholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exposome-Explorer - Isocaproic acid (6:0) (Compound) [exposome-explorer.iarc.fr]
- 8. Isocaproic acid | C6H12O2 | CID 12587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C27H46N7O17P3S | CID 89600975 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Cellular Responses to Branched-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of treating cells with different branched-chain acyl-Coenzyme A (BC-acyl-CoA) molecules: isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA. These metabolites, derived from the catabolism of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, respectively, are increasingly recognized for their roles in cellular signaling and metabolic reprogramming. Understanding their distinct impacts on gene expression is crucial for research in metabolic diseases, oncology, and drug development.
While direct comparative transcriptomic studies are limited, this guide synthesizes available data from studies on BCAA catabolism disorders, the effects of their precursor branched-chain α-keto acids (BCKAs), and transcriptomic analyses of related short-chain acyl-CoAs to provide a comprehensive and objective comparison.
Data Presentation: Comparative Transcriptomic Signatures
The following table summarizes the anticipated transcriptomic changes in cells treated with different BC-acyl-CoAs. This data is inferred from studies on the inhibition of BCAA catabolism and the effects of their corresponding BCKAs. The gene expression changes are presented as log2 fold change, and the associated biological processes are highlighted.
| Gene Category | Isobutyryl-CoA (from Valine) | Isovaleryl-CoA (from Leucine) | α-Methylbutyryl-CoA (from Isoleucine) |
| Lipid Metabolism | |||
| Fatty Acid Synthesis | ↑ | ↑ | ↑ |
| Fatty Acid Oxidation | ↓ | ↓ | ↓ |
| Cholesterol Biosynthesis | ↑ | ↑ | ↑ |
| Inflammatory Signaling | |||
| Pro-inflammatory Cytokines | ↑ | ↓ | ↓ |
| NF-κB Signaling | ↑ | ↓ | ↓ |
| Cell Growth & Proliferation | |||
| mTORC1 Signaling | ↔ | ↑ | ↔ |
| Cell Cycle Progression | ↑ | ↑ | ↑ |
| Metabolic Pathways | |||
| Glycolysis | ↓ | ↓ | ↓ |
| TCA Cycle | ↑ | ↑ | ↑ |
| Gluconeogenesis | ↑ | ↓ | ↑ |
Note: This table represents a synthesis of expected trends based on related research and should be validated by direct experimentation.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following protocols are adapted from established methods for treating cells with short-chain fatty acids and for subsequent transcriptomic analysis.
Cell Culture and Treatment with Branched-Chain Acyl-CoAs
-
Cell Seeding: Plate mammalian cells (e.g., HepG2, C2C12, or a cell line relevant to your research) in 6-well plates at a density of 2 x 10^5 cells per well. Culture in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Preparation of BC-acyl-CoA Solutions: Prepare stock solutions of isobutyryl-CoA, isovaleryl-CoA, and α-methylbutyryl-CoA (sodium salts) in sterile phosphate-buffered saline (PBS) at a concentration of 100 mM. Filter-sterilize the solutions through a 0.22 µm filter.
-
Cell Treatment: Once cells reach 70-80% confluency, replace the culture medium with fresh medium containing the desired concentration of each BC-acyl-CoA (e.g., 1 mM, 5 mM, 10 mM). Include a vehicle control (PBS). Incubate the cells for a specified time course (e.g., 6, 12, or 24 hours).
-
Cell Lysis and RNA Extraction: After the treatment period, wash the cells twice with ice-cold PBS. Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA extraction kit). Proceed with total RNA extraction according to the manufacturer's protocol. Ensure RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
RNA Sequencing and Data Analysis
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted total RNA using a standard commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality reads using tools such as Trimmomatic.
-
Read Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between the treatment and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of DEGs using tools like DAVID, g:Profiler, or clusterProfiler to identify significantly enriched biological processes and pathways.
Mandatory Visualization
Signaling Pathways
The accumulation of branched-chain acyl-CoAs can modulate key cellular signaling pathways. The diagrams below, generated using Graphviz, illustrate these potential interactions.
Caption: BCAA catabolism and its influence on major signaling pathways.
Experimental Workflow
The following diagram illustrates the key steps in the comparative transcriptomic analysis of cells treated with different branched-chain acyl-CoAs.
Caption: Workflow for comparative transcriptomics of BC-acyl-CoA treated cells.
Logical Relationships in BCAA Metabolism
This diagram illustrates the metabolic origin of the three branched-chain acyl-CoAs from their respective amino acid precursors.
Caption: Metabolic pathways leading to branched-chain acyl-CoAs.
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Methylpentanoyl-CoA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-methylpentanoyl-CoA. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified |
| Face Protection | Face shield | To be used in addition to goggles when splashing is a risk |
| Body Protection | Laboratory coat | Fully buttoned |
| Respiratory Protection | Not generally required for small quantities | Use a fume hood to avoid dust and aerosol formation[2] |
This table summarizes the minimum required PPE. A full risk assessment should be conducted for specific laboratory conditions.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the supplier's instructions for specific storage temperature recommendations.
-
Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[2][3] If skin irritation persists, consult a physician.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2][3] Consult a physician.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all contaminated materials (e.g., pipette tips, gloves, empty containers) in a designated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through a licensed environmental waste management service.[4]
-
Follow all local, state, and federal regulations for chemical waste disposal.[4]
-
Lab packing, which involves placing smaller containers of laboratory waste into a larger drum, can be a convenient method for disposal.[4]
-
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
